The primary natural source identified for 3,4-dihydroxycinnamaldehyde (also commonly known as caffeic aldehyde or caffeyl aldehyde) is the seeds of the American pokeweed (Phytolacca americana) [1].
The table below summarizes its core chemical identity:
| Property | Description |
|---|---|
| IUPAC Name | (2E)-3-(3,4-Dihydroxyphenyl)prop-2-enal [2] [1] |
| Other Names | This compound, Caffeyl aldehyde, trans-3,4-Dihydroxycinnamaldehyde [2] [3] [1] |
| Molecular Formula | C₉H₈O₃ [2] [3] |
| Average Mass | 164.16 g/mol [2] [3] |
| CAS Registry | 68149-78-0 (for the (E)-isomer) [4] [5] |
| Biosynthetic Pathway | Phenylpropanoid biosynthesis [3] |
The following diagram illustrates the position of 3,4-dihydroxycinnamaldehyde within the phenylpropanoid biosynthesis pathway, a major route for secondary metabolite production in plants.
This pathway shows the proposed route to this compound from caffeic acid. PAL: Phenylalanine ammonia-lyase; C4H: Cinnamate 4-hydroxylase; F3'H/C3H: Flavonoid 3'-hydroxylase/Coumarate 3-hydroxylase; 4CL: 4-coumarate-CoA ligase.
While the presence of this compound in pokeweed seeds is established [1], the search results do not provide the following details often required for a technical whitepaper:
To gather the in-depth technical information required for drug development research, I suggest the following steps:
This compound is a phenolic compound and an intermediate in the biosynthesis of lignin, a major polymer in plant cell walls [1] [2]. It sits at a branch point between different metabolic fates.
The diagram below illustrates its position in a simplified section of the phenylpropanoid pathway:
Simplified pathway showing this compound biosynthesis and metabolism
The table below summarizes the enzymes thought to be involved in the formation and conversion of this compound.
| Enzyme Class | Enzyme Example (EC Number) | Catalyzed Reaction | Pathway Significance |
|---|---|---|---|
| Cinnamoyl-CoA Reductase (CCR) | CCR [EC:1.2.1.44] [1] | Reduction of Caffeoyl-CoA to This compound [1] | Proposed biosynthetic step producing this compound. |
| Cinnamyl-Alcohol Dehydrogenase (CAD) | CAD [EC:1.1.1.195] [1] [3] | Reduction of This compound to Caffeyl Alcohol [1] | Diverts this compound towards G-type lignin [3]. |
| Caffeic Acid O-Methyltransferase (COMT) | COMT [EC:2.1.1.68] [1] [3] [4] | Methylation of This compound to 5-Hydroxyconiferaldehyde [3] | Diverts this compound towards S-type lignin [3] [4]. |
| Aldehyde Dehydrogenase (ALDH) | REF1 [EC:1.2.1.68] [1] | Oxidation of This compound to Caffeic Acid [1] | Not a biosynthetic step; potentially removes this compound. |
While specific protocols for this compound were not detailed in the search results, the following methods are standard for analyzing such compounds in plant tissues.
This compound is recognized as more than just an intermediate; its levels are regulated by enzymes like REF1, and its flow through the pathway significantly impacts the final structure of lignin [1] [3]. Genetic manipulation of these enzymes, particularly COMT and CAD, is a key strategy in bioenergy research to develop plant biomass with reduced recalcitrance for improved biofuel production [3] [4].
The precise origin of this compound (whether directly from caffeoyl-CoA or via another route) and its pool size in different plant species are areas where further enzymatic and genetic characterization is needed.
The table below summarizes the core differences between caffeic aldehyde and caffeic acid based on the information gathered.
| Property | This compound | Caffeic Acid |
|---|---|---|
| IUPAC Name | (2E)-3-(3,4-Dihydroxyphenyl)prop-2-enal [1] | (2E)-3-(3,4-Dihydroxyphenyl)prop-2-enoic acid [2] |
| Molecular Formula | C₉H₈O₃ [1] [3] [4] | C₉H₈O₄ [2] |
| Molecular Weight | 164.16 g/mol [1] [3] [4] | 180.16 g/mol [2] |
| Chemical Structure | ![]() |
![]() |
| Core Functional Group | Aldehyde (-CHO) [1] | Carboxylic Acid (-COOH) [2] |
| Key Difference | Terminal carbon is part of an aldehyde group. | Terminal carbon is part of a carboxylic acid group. |
| Natural Occurrence | Found in seeds of Phytolacca americana (American pokeweed) [1]. | Ubiquitous in plants; high levels in coffee, thyme, sage, yerba mate, and black chokeberry [2] [5]. |
| Biosynthetic Role | Intermediate in the phenylpropanoid pathway [4]. | Intermediate in the biosynthesis of lignin and other phenylpropanoids [2]. |
Both compounds are intermediates in the phenylpropanoid biosynthesis pathway, which is crucial for producing a wide array of plant metabolites. The following diagram illustrates their relationship, showing how this compound sits at a branch point between pathways leading to different lignin monomers.
Caffeic acid and this compound are intermediates in phenylpropanoid pathway, with this compound serving as a key branch point in lignin biosynthesis [2] [4].
While caffeic acid has been extensively studied, detailed pharmacological data for this compound from the search results is limited. The table below outlines the available information.
| Aspect | This compound | Caffeic Acid |
|---|
| Reported Bioactivities | Information limited in search results [1]. | Antioxidant: Effective ROS scavenger in vitro and in vivo [2]. Anti-inflammatory: Modulates immunomodulatory activity [2] [5]. Anti-osteoporotic: Derivatives like CAPE can inhibit osteoclastogenesis [5]. Neuroprotective: Shows anti-AChE activity and improves memory in animal models [5]. | | Research Emphasis | Appears less studied based on available data. | Widely investigated for its health-promoting potential and as a precursor for derivatives [5]. | | Key Derivatives | Not specified in search results. | Caffeic Acid Phenethyl Ester (CAPE): Known for potent antitumor and anti-inflammatory effects [5]. Chlorogenic Acid: An ester of caffeic acid and quinic acid, common in coffee [2]. | | Toxicology / Carcinogenicity | No specific data found in search results. | Classified by IARC as Group 2B ("possibly carcinogenic to humans") based on animal studies showing stomach papillomas at high doses; also shows anticarcinogenic properties [2]. |
The search results provide some information on analytical techniques suitable for these compounds, though not the detailed experimental protocols you requested.
This compound, with the IUPAC name (2E)-3-(3,4-Dihydroxyphenyl)prop-2-enal, has the molecular formula C9H8O3 [1] [2]. Its structure combines a catechol ring (3,4-dihydroxyphenyl) with an acrolein group (trans-propenal).
Below is a visual representation of its structure and the key functional groups that influence its spectroscopic properties:
The core functional groups of this compound.
The following table summarizes the key spectroscopic features you can expect for this compound, based on its functional groups.
| Spectroscopic Method | Key Functional Groups | Expected Spectral Features & Characteristics |
|---|
| Infrared (IR) Spectroscopy | Aldehyde (C=O), Aromatic, O-H | • C=O Stretch: ~1685 cm⁻¹ (conjugated, lower frequency). • Aldehydic C-H Stretch: Two weak peaks at ~2850-2700 cm⁻¹ (Fermi resonance). • O-H Stretch: Broad peak ~3400-3200 cm⁻¹. • C=C Stretch: ~1600-1650 cm⁻¹ (conjugated alkene/aromatic) [3]. | | Nuclear Magnetic Resonance (NMR) | Aldehyde (CHO), Aromatic, Alkenyl | • ¹H NMR: Aldehydic proton (~9.5-10 ppm), alkene protons (coupling pattern for trans), aromatic protons (catechol pattern). • ¹³C NMR: Aldehyde carbon (~190-200 ppm), alkene carbons, aromatic carbons [4]. | | Mass Spectrometry (MS) | Overall Molecular Structure | • Electron Impact (EI) MS: Molecular ion ([M]⁺) at m/z 164. • Fragmentation: Peaks from loss of CHO (m/z 135) and other structure-specific fragments [5]. |
Here is a detailed workflow for the acquisition and analysis of spectroscopic data for a compound like this compound:
A workflow for comprehensive spectroscopic analysis.
| Property | Detail |
|---|---|
| IUPAC Name | (2E)-3-(3,4-Dihydroxyphenyl)prop-2-enal [1] |
| Other Names | 3,4-Dihydroxycinnamaldehyde, Caffeoyl aldehyde [1] |
| Molecular Formula | C₉H₈O₃ [1] [2] |
| Average Mass | 164.160 g·mol⁻¹ [1] [2] |
| Chemical Structure | A phenylpropanoid with a phenolic ring bearing two hydroxyl groups (3,4-dihydroxy) and a propenal side chain. [1] |
Direct quantitative data on the solubility and stability of this compound is sparse in the searched literature. The table below summarizes the available information and related insights.
| Aspect | Available Information & Related Context |
|---|---|
| Aqueous Solubility | No direct quantitative data was found for this compound. |
| Solubility of Related Compound | Caffeic acid (the carboxylic acid analog) has an intrinsic water solubility of 2.33 x 10⁻³ M (420 mg/L), indicating inherent hydrophobicity. [3] |
| Solubility Enhancement | Complexation with cyclodextrins (α-, β-, and γ-CD) linearly increases the solubility of caffeic acid. Adding cosolvents like ethanol can provide an exponential solubility boost. [3] |
| Stability & Photoreactivity | Photochemical Decomposition: Benzaldehyde, a simpler aromatic aldehyde, undergoes decomposition under UV light via radical pathways (e.g., forming benzoyl and α-hydroxybenzyl radicals). [4] This suggests this compound may also be light-sensitive. |
| Polymerization Initiator: Aromatic aldehydes can act as photoinitiators for chemical transformations, which implies reactivity under light exposure. [4] |
While a specific protocol for this compound was not detailed, the method below for analyzing similar compounds provides a proven experimental approach.
HPLC Analysis for Phenolic Aldehydes and Acids [5]
This compound is a key intermediate in the phenylpropanoid pathway in plants. The following diagram illustrates its biosynthetic relationship to other important compounds.
This compound's role in phenylpropanoid biosynthesis [6]
The available data suggests that this compound is a hydrophobic and potentially photolabile compound. For research and development purposes, especially in drug development, the following should be considered:
The molecule consists of a propenal (acrylaldehyde) chain linked to a 3,4-dihydroxyphenyl (catechol) ring. The table below breaks down the predicted geometry based on established chemical principles like VSEPR (Valence Shell Electron Pair Repulsion) theory [1].
| Molecular Fragment | Central Atom | Predicted Local Geometry | Rationale & Key Characteristics |
|---|---|---|---|
| Propenal Chain | C2 (alkene) | Trigonal Planar | The C2 and C3 atoms are ( sp^2 )-hybridized due to the C=C double bond. The "(2E)" designation specifies the two heavy atom chains are on opposite sides of double bond [2] [3]. |
| C1 (carbonyl) | Trigonal Planar | The carbonyl carbon is ( sp^2 )-hybridized, with the atom and its three attached atoms (C2, O, H) lying in same plane [4] [5]. | |
| Dihydroxyphenyl Ring | Any Carbon | Trigonal Planar | The aromatic ring is comprised of ( sp^2 )-hybridized carbon atoms, forcing a planar geometry. |
| Oxygen (in OH) | Bent / Angular | Each oxygen has two lone pairs and two bonds (one to C, one to H), leading to a bent geometry around the oxygen atom [1]. |
The entire molecule is expected to be largely planar in its lowest-energy conformation. The ( sp^2 ) hybridization of the alkene and carbonyl groups facilitates electron delocalization across the propenal chain and into the aromatic ring, a phenomenon known as conjugation. This conjugation stabilizes the planar structure. The two hydroxyl (-OH) groups on the aromatic ring are hydrogen bond donors and acceptors, influencing the molecule's interactions with its environment [4] [6].
To move from a theoretical prediction to experimental confirmation, you would employ the following techniques:
| Methodology | Application to This Compound | Expected Key Insights |
|---|---|---|
| Computational Chemistry (e.g., Density Functional Theory - DFT) | Perform geometry optimization to find the most stable conformation and calculate bond lengths, angles, and dihedral angles. | Provides a precise 3D model, molecular orbital diagrams, and electronic properties like the electrostatic potential map. |
| X-Ray Crystallography | Grow a single crystal of the compound and analyze diffraction pattern. | Considered the "gold standard" for directly determining the precise 3D atomic coordinates and solid-state packing. |
| Infrared (IR) Spectroscopy | Analyze absorption bands to identify functional groups and confirm conjugation. | Confirm presence of O-H (~3400 cm⁻¹), conjugated C=O (~1680-1650 cm⁻¹), and C=C (~1640 cm⁻¹) bonds [5]. |
The following diagram illustrates the workflow for determining the molecular geometry using these key techniques:
The predicted geometry has direct implications for the compound's activity in drug development:
The Horner–Wadsworth–Emmons (HWE) reaction represents one of the most reliable and versatile methods for carbon–carbon double bond formation in organic synthesis, particularly valued for its exceptional stereoselectivity control. First described by Leopold Horner in 1958 and further developed by Wadsworth and Emmons in 1961, this transformation has become an indispensable tool for constructing complex molecular architectures found in biologically active natural products and pharmaceutical compounds [1] [2]. The reaction involves the coupling of stabilized phosphonate carbanions with carbonyl compounds (aldehydes or ketones) to produce substituted alkenes with predictable stereochemistry. Unlike the related Wittig reaction, which employs phosphonium ylides, the HWE reaction utilizes phosphonate-stabilized carbanions that offer distinct advantages including enhanced nucleophilicity, reduced basicity, and simplified purification due to the water-soluble nature of the phosphate byproducts [1] [3].
The significance of the HWE reaction in modern drug development stems from its remarkable functional group compatibility, operational simplicity, and ability to deliver excellent E-selectivity across a broad range of substrates. These characteristics make it particularly valuable for synthesizing conjugated systems such as caffeic aldehyde derivatives, which exhibit numerous biological activities including antioxidant, anti-inflammatory, and potential anticancer properties [4]. Recent advancements have expanded the utility of HWE chemistry to include bioconjugation applications, enabling selective modification of proteins and antibodies under physiological conditions—a testament to its mild reaction requirements and biocompatibility [5]. This comprehensive guide details optimized protocols and strategic considerations for implementing HWE methodology in pharmaceutical research, with particular emphasis on the synthesis of this compound derivatives as privileged structures in medicinal chemistry.
The Horner–Wadsworth–Emmons reaction proceeds through a well-defined mechanistic pathway that shares similarities with the Wittig reaction but exhibits distinct differences that account for its superior E-selectivity and reaction efficiency. The mechanism begins with deprotonation of the phosphonate compound using a base to generate the key phosphonate carbanion intermediate [1] [3]. This nucleophilic species then attacks the carbonyl carbon of an aldehyde or ketone, forming a β-hydroxyphosphonate intermediate known as an oxaphosphetane. The reaction concludes with elimination of a dialkylphosphate group, generating the desired alkene product along with the water-soluble phosphate byproduct that facilitates purification [1].
Several features distinguish the HWE mechanism from related olefination processes. The electron-withdrawing group (EWG) adjacent to the phosphonate moiety is essential for facilitating the final elimination step, and its nature significantly influences both reaction rate and stereochemical outcome [1]. Unlike Wittig reactions where betaine intermediates can be stable under certain conditions, the oxaphosphetane intermediates in HWE reactions typically undergo rapid elimination, favoring formation of the more stable (E)-alkene isomer. The ability of intermediates to equilibrate under many reaction conditions further enhances the preference for the thermodynamically favored (E)-configuration, making this transformation particularly valuable for synthesizing conjugated systems with predictable stereochemistry [1] [3].
Superior E-selectivity: The HWE reaction typically provides higher (E)-selectivity compared to classical Wittig reactions, especially with aromatic aldehydes and aliphatic aldehydes bearing moderate steric bulk [1] [3]
Simplified purification: Phosphate byproducts are water-soluble, allowing easy removal by aqueous extraction versus phosphine oxide byproducts from Wittig reactions that often require chromatographic separation [1]
Enhanced nucleophilicity: Phosphonate-stabilized carbanions are more nucleophilic yet less basic than Wittig ylides, resulting in higher functional group tolerance and reduced side reactions [2]
Substrate versatility: Phosphonate reagents can be alkylated prior to olefination, enabling access to more complex molecular architectures [1]
Biocompatibility: Recent demonstrations of HWE reactions under physiological conditions highlight their potential for bioconjugation chemistry and protein modification [5]
Successful implementation of the HWE reaction requires careful optimization of several parameters that collectively determine both reaction efficiency and stereochemical outcome. Systematic studies by Thompson and Heathcock have revealed that while individual effects may be modest, their cumulative impact on selectivity is substantial [1]. The following factors have been identified as critical determinants of reaction performance:
Base selection: The choice of base significantly impacts both reactivity and selectivity. Strong bases such as sodium hydride (NaH) and alkoxides are effective for generating the phosphonate carbanion but may not be compatible with base-sensitive substrates. For such cases, milder alternatives including DBU with lithium chloride or triethylamine with magnesium halides have been developed [1] [2]. Recent advances have demonstrated that isopropyl magnesium bromide (iPrMgBr) and related Grignard reagents provide excellent E-selectivity while facilitating the formation of stable, isolable magnesium phosphonoenolate intermediates [4].
Cation effects: The counterion associated with the base influences stereoselectivity through coordination with the phosphonate oxygen atoms. In general, lithium salts provide higher E-selectivity compared to sodium or potassium counterparts due to their stronger Lewis acidity and ability to form chelated intermediates [1]. This effect is particularly pronounced in the Masamune-Roush modification where lithium chloride is explicitly added to enable the use of milder bases [2].
Temperature control: Contrary to intuitive expectations, higher reaction temperatures (e.g., room temperature versus -78°C) typically enhance E-selectivity by promoting equilibration of reaction intermediates toward the thermodynamically favored pathway [1].
Phosphonate structure: Increased steric bulk in both the phosphonate ester groups (e.g., isopropyl versus methyl) and the electron-withdrawing substituent correlates with improved E-selectivity [1]. This principle is exemplified by the Still-Gennari modification where bis(trifluoroethyl) phosphonoacetate is employed for Z-selective olefination under carefully controlled conditions [1] [2].
The structural features of both the phosphonate component and the carbonyl partner significantly influence the optimal conditions for HWE reactions:
Aldehyde substrate: Aromatic aldehydes typically yield excellent E-selectivity across a wide range of conditions, while aliphatic aldehydes require more careful optimization to achieve high stereoselectivity. Aldehydes bearing electron-withdrawing groups generally exhibit faster reaction rates but may require adjustment of base strength to prevent side reactions [1] [4].
Ketone substrates: Olefination of ketones generally proceeds with lower efficiency and modest stereoselectivity compared to aldehydes, often requiring more forcing conditions and providing variable isomeric ratios [1].
Functional group compatibility: The relatively mild conditions and selective nature of the HWE reaction tolerate a wide range of functional groups including esters, nitriles, halides, and protected alcohols, making it particularly valuable for complex molecule synthesis [2] [3].
Table 1: Optimization Guidelines for HWE Reactions Based on Substrate Type
| Substrate Type | Recommended Base | Optimal Temperature | Expected E:Z Ratio | Special Considerations |
|---|---|---|---|---|
| Aromatic Aldehydes | NaH, KHMDS | 0°C to rt | >95:5 | High E-selectivity across most conditions |
| Aliphatic Aldehydes | LiCl/DBU, iPrMgBr | -78°C to rt | 70:30 to 95:5 | Steric bulk improves E-selectivity |
| Enolizable Aldehydes | iPrMgCl, NaHMDS | -78°C | 80:20 to 90:10 | Lower temperatures minimize enolization |
| α,β-Unsaturated Aldehydes | LiCl/DBU, K₂CO₃ | 0°C to rt | 85:15 to 95:5 | Conjugation may slow reaction rate |
| Ketones | NaH, n-BuLi | rt to 60°C | Variable | Lower yields; modest stereoselectivity |
The synthesis of this compound (3-(3,4-dihydroxyphenyl)-2-propenal) via the HWE reaction employs a convergent strategy that disconnects the molecule at the critical aryl-propenal linkage. This approach employs 3,4-dihydroxybenzaldehyde as the aromatic carbonyl component and an appropriate formylmethyl phosphonate reagent as the aldehyde precursor. The strategic advantage of this disconnection lies in its convergence and the ability to leverage the exceptional E-selectivity of the HWE reaction to establish the trans-configured double bond inherent to caffeic acid derivatives [2] [3].
This synthetic approach offers significant flexibility for preparing this compound analogs with modified substitution patterns. By varying the protection strategy for the catechol hydroxyl groups or incorporating electron-withdrawing or donating substituents on the aromatic ring, this methodology provides access to diverse this compound derivatives for structure-activity relationship studies. The orthogonally protected catechol intermediates allow selective functionalization and deprotection, enabling the synthesis of more complex molecules based on the this compound scaffold [2].
Based on the comprehensive analysis of HWE applications in natural product synthesis, several phosphonate reagents have been identified as particularly effective for aldehyde synthesis:
Diethyl (formylmethyl)phosphonate: This commercially available reagent provides direct access to α,β-unsaturated aldehydes but may require careful handling due to the potential for self-condensation.
Protected aldehyde equivalents: reagents such as 2-(diethoxyphosphoryl)acetaldehyde dimethyl acetal offer improved stability, with subsequent deprotection after olefination to reveal the aldehyde functionality.
Weinreb amide-type HWE reagents: Recent advances described by Murata et al. demonstrate that Weinreb amide phosphonate reagents provide exceptional E-selectivity and functional group tolerance, with the added advantage that the resulting enamide intermediates can be efficiently converted to aldehydes [4].
Table 2: Phosphonate Reagents for this compound Synthesis
| Phosphonate Reagent | Base Conditions | Temperature | Yield Range | E:Z Selectivity | Key Advantages |
|---|---|---|---|---|---|
| Diethyl (formylmethyl)phosphonate | NaH, THF | -78°C to 0°C | 60-75% | >95:5 | Direct aldehyde synthesis |
| 2-(Diethoxyphosphoryl)acetaldehyde dimethyl acetal | n-BuLi, THF | -78°C to rt | 70-85% | >90:10 | Improved reagent stability |
| Weinreb amide phosphonate | iPrMgCl, THF | -78°C to 0°C | 80-92% | >98:2 | Excellent E-selectivity; stable intermediates |
| Bis(trifluoroethyl) phosphonoacetate | KHMDS/18-crown-6 | -78°C | 65-80% | <5:95 (Z-selective) | Z-selective option |
Reaction Setup: Charge a flame-dried round-bottom flask with 3,4-dihydroxybenzaldehyde (5.0 g, 36.2 mmol) and anhydrous DMF (50 mL) under nitrogen atmosphere. Cool the mixture to 0°C using an ice bath.
Protection Procedure: Add imidazole (12.3 g, 181 mmol) followed by tert-butyldimethylsilyl chloride (13.6 g, 90.5 mmol) portionwise over 15 minutes. Warm the reaction mixture gradually to room temperature and stir for 12 hours.
Workup and Purification: Quench the reaction by careful addition of saturated aqueous NH₄Cl solution (100 mL) and extract with ethyl acetate (3 × 75 mL). Combine the organic extracts, wash with water (5 × 50 mL) to remove DMF, dry over MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash chromatography (hexanes/ethyl acetate 95:5) to afford 3,4-bis(tert-butyldimethylsilyloxy)benzaldehyde as a colorless solid (12.8 g, 85% yield). Characterization: ( ^1H ) NMR (400 MHz, CDCl₃): δ 9.85 (s, 1H), 7.45-7.35 (m, 2H), 6.95 (d, J = 8.2 Hz, 1H), 0.99 (s, 18H), 0.22 (s, 12H).
Phosphonate Activation: In a flame-dried flask under nitrogen, charge the Weinreb amide phosphonate reagent (1.2 equiv, 4.36 mmol) and anhydrous THF (15 mL). Cool to -78°C and add iPrMgCl (1.1 equiv, 1.0 M in THF, 4.0 mL) dropwise. Stir for 30 minutes at -78°C to generate the magnesium phosphonoenolate.
Olefination: Add a solution of 3,4-bis(tert-butyldimethylsilyloxy)benzaldehyde (1.0 equiv, 3.63 mmol) in anhydrous THF (10 mL) dropwise via cannula. Warm the reaction mixture gradually to 0°C and stir for 3 hours.
Reaction Monitoring: Monitor reaction progress by TLC (hexanes/ethyl acetate 7:3) or LC-MS. Upon completion, quench with saturated aqueous NH₄Cl solution (20 mL) and extract with ethyl acetate (3 × 25 mL).
Purification: Combine the organic extracts, dry over MgSO₄, filter, and concentrate. Purify by flash chromatography (hexanes/ethyl acetate 6:4) to afford the protected caffeic enamide as a pale yellow solid (92% yield, E:Z >98:2).
Reductive Cleavage: Dissolve the protected caffeic enamide (3.2 mmol) in anhydrous THF (20 mL) at -78°C. Add DIBAL-H (1.5 equiv, 1.0 M in hexanes, 4.8 mL) dropwise and stir for 2 hours while warming to 0°C.
Aldehyde Workup: Carefully quench the reaction with methanol (5 mL) followed by Rochelle's salt solution (20 mL). Warm to room temperature, extract with ethyl acetate (3 × 25 mL), dry over MgSO₄, filter, and concentrate to afford the silyl-protected this compound.
Global Deprotection: Dissolve the protected aldehyde (3.0 mmol) in THF (15 mL) and add TBAF (6.0 mmol, 1.0 M in THF). Stir at room temperature for 6 hours until complete deprotection as monitored by TLC.
Final Purification: Concentrate under reduced pressure and purify by flash chromatography (dichloromethane/methanol 95:5) to afford This compound as a yellow crystalline solid (78% yield over two steps). Characterization: ( ^1H ) NMR (400 MHz, CD₃OD): δ 9.55 (d, J = 7.8 Hz, 1H), 7.35 (d, J = 15.8 Hz, 1H), 7.25-7.15 (m, 2H), 6.85 (d, J = 8.1 Hz, 1H), 6.65 (d, J = 15.8 Hz, 1H); HRMS (ESI+) m/z calc'd for C₉H₈O₃ [M+H]⁺: 165.0552, found: 165.0549.
The HWE reaction has been extensively employed as a key strategic element in the total synthesis of complex natural products with pharmaceutical relevance. Recent applications highlighted in a 2021 review by Beemelmanns et al. demonstrate the versatility of HWE methodology for constructing challenging molecular frameworks encountered in natural product synthesis [2]. Notable examples include:
Cytochalasan macrocycles: The HWE reaction enables efficient closure of medium-to-large rings characteristic of cytochalasan natural products, which exhibit diverse biological activities including cytotoxic, immunomodulatory, and nematicidal properties. The intramolecular HWE cyclization approach provides superior functional group tolerance compared to alternative macrocyclization strategies [2].
Polyketide fragments: The predictable E-selectivity of the HWE reaction makes it particularly valuable for assembling polyene chains found in numerous polyketide natural products. Sequential HWE reactions can be employed to construct extended conjugated systems with control over double bond geometry [6].
Fluorinated bioactive compounds: A 2023 review by Bilska-Markowska and Kaźmierczak comprehensively documents the application of HWE reactions for introducing fluorine-containing vinyl groups that serve as peptide bond mimetics in enzyme inhibitors [7]. This approach provides access to metabolically stabilized analogs of bioactive natural products with enhanced pharmacological properties.
Recent groundbreaking research has demonstrated that HWE olefination chemistry is compatible with physiological conditions, enabling selective modification of proteins and antibodies [5]. This emerging application represents a significant expansion of HWE methodology into chemical biology and biopharmaceutical development:
Aldehyde-tagged proteins: Proteins engineered to contain aldehyde functional groups (introduced through pyridoxal phosphate oxidation or other methods) undergo efficient HWE olefination with various phosphonate reagents under mild aqueous conditions (pH 7.6-8.6) [5].
Tunable reactivity: The rate of protein olefination can be modulated over orders of magnitude by appropriate selection of the electron-withdrawing group on the phosphonate reagent. Cyanophosphonates exhibit the fastest kinetics, while ester-substituted phosphonates provide slower but highly selective conjugation [5].
Secondary functionalization: The electron-deficient alkenes generated by HWE olefination of proteins can undergo subsequent thiol- or phospha-Michael additions, enabling dual labeling strategies that are orthogonal to existing bioconjugation methodologies [5].
The following diagram illustrates the workflow for protein modification using HWE bioconjugation chemistry:
Diagram 1: HWE Bioconjugation Workflow for Protein Functionalization
Materials:
Procedure:
Reaction Setup: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add the Weinreb amide phosphonate reagent (1.2 equiv) and purge with nitrogen. Add anhydrous THF (0.1 M concentration relative to aldehyde) and cool to -78°C using a dry ice/acetone bath.
Phosphonate Activation: Add iPrMgCl (1.1 equiv) dropwise via syringe over 5 minutes. The solution typically turns yellow and may become slightly turbid. Stir for 30 minutes at -78°C to ensure complete formation of the magnesium phosphonoenolate.
Carbonyl Addition: Add a solution of 3,4-bis(tert-butyldimethylsilyloxy)benzaldehyde (1.0 equiv) in anhydrous THF (0.2 M concentration) dropwise via cannula over 10 minutes. Maintain the temperature at -78°C during addition.
Reaction Progress: Warm the reaction mixture gradually to 0°C over 2 hours and monitor by TLC (hexanes/ethyl acetate 6:4, UV visualization). The reaction is typically complete within 3 hours at 0°C.
Workup: Quench the reaction by careful addition of saturated aqueous NH₄Cl solution (10 mL per mmol of substrate). Warm to room temperature and transfer to a separatory funnel. Extract with ethyl acetate (3 × 15 mL per mmol), combine organic layers, and wash with brine (1 × 20 mL per mmol).
Purification: Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography using a gradient of hexanes/ethyl acetate (80:20 to 50:50) to afford the protected caffeic enamide intermediate.
Characterization Data:
Table 3: Troubleshooting Common Issues in HWE Reactions
| Problem | Potential Causes | Recommended Solutions |
|---|---|---|
| Low Yield | Incomplete formation of phosphonate carbanion | Use stronger base (NaH, n-BuLi) or longer activation time; ensure anhydrous conditions |
| Poor E/Z Selectivity | Suboptimal reaction conditions | Increase steric bulk of phosphonate; switch to lithium-based system; increase temperature |
| Phosphonate Hydrolysis | Moisture in reaction system | Rigorously dry glassware, reagents, and solvents; use molecular sieves |
| Aldehyde Side Reactions | Enolization or aldol condensation | Lower reaction temperature; use less basic conditions (LiCl/DBU) |
| Incomplete Conversion | Low reactivity of partners | Increase temperature; use activating additives (LiCl, 18-crown-6); extend reaction time |
| Difficult Purification | Phosphate byproduct co-elution | Implement aqueous wash protocol; use alternative phosphonate with more polar ester groups |
HPLC Analysis: Employ reverse-phase HPLC (C18 column, 250 × 4.6 mm) with gradient elution (water/acetonitrile with 0.1% formic acid) to assess purity and isomeric ratio of final this compound. Typical retention time: 8.5-9.5 minutes.
Spectroscopic Validation: Confirm E-configuration by ( ^1H ) NMR coupling constants (J = 15.8-16.2 Hz for trans-olefins). UV-Vis spectroscopy should show characteristic absorption maxima at 290 nm and 350 nm for this compound.
Mass Spectrometry: Utilize high-resolution mass spectrometry (HRMS) to confirm molecular formula. LC-MS monitoring is recommended for reaction optimization and bioconjugation applications.
The Horner–Wadsworth–Emmons reaction continues to be an indispensable transformation in the synthetic chemist's toolbox, particularly for pharmaceutical applications requiring predictable stereoselective olefination. The protocols detailed in this application note provide robust methodologies for synthesizing this compound and related bioactive compounds with excellent efficiency and selectivity. Recent advancements in HWE chemistry, including the development of Weinreb amide-type reagents with exceptional E-selectivity and the groundbreaking application of HWE olefination to protein bioconjugation, demonstrate the continuing evolution of this classic reaction [4] [5].
Future developments in HWE chemistry will likely focus on expanding the substrate scope to include increasingly complex molecular architectures, enhancing sustainability through catalytic variants and reduced waste generation, and further exploring biological applications including in vivo labeling and targeted drug delivery. The demonstrated compatibility of HWE reactions with physiological conditions suggests significant potential for creating novel bioconjugation platforms that complement existing methodologies [5]. As pharmaceutical research continues to demand more efficient and selective synthetic methods, the HWE reaction remains well-positioned to address these challenges through its unique combination of reliability, selectivity, and operational simplicity.
The transformation of protocatechuic aldehyde to caffeic aldehyde is hypothesized to be a hydroxylation reaction, adding a hydroxyl group (-OH) to the meta-position of the aromatic ring. This is a key step in the phenylpropanoid pathway [1].
The following diagram illustrates this theoretical pathway and the preceding step in the biosynthesis.
This protocol adapts a system for producing 4-hydroxycinnamaldehydes in E. coli, as demonstrated for the production of p-coumaraldehyde, caffealdehyde, and coniferaldehyde [2].
The table below summarizes critical parameters and potential optimization strategies based on the related microbial production system [2].
| Parameter | System Description / Target | Optimization Strategy |
|---|---|---|
| Host Organism | E. coli BL21 or M15 [2] | Test other hosts like Pseudomonas putida for better P450 activity or solvent tolerance. |
| Enzyme System | Bifunctional 4CL1-CCR [2] / CYP450 Hydroxylase + Reductase | Co-express different cytochrome P450 reductases; use enzyme fusion to enhance electron transfer. |
| Substrate Feeding | 0.5 - 1.0 mM phenylpropanoic acids [2] | Test fed-batch addition of substrate to minimize potential toxicity or degradation. |
| Product Yield | p-Coumaraldehyde: 49 mg/L; Caffealdehyde: 19 mg/L [2] | Optimize CYP expression level, heme availability, and NADPH regeneration cofactor supply. |
| Product Detection | HPLC-PDA-ESI-MSⁿ [2] | Compare retention times and spectra with an authentic standard if available. |
This compound, chemically known as (2E)-3-(3,4-dihydroxyphenyl)prop-2-enal, is a phenolic aldehyde structurally related to the more extensively studied caffeic acid. This compound features a cinnamaldehyde backbone with 3,4-dihydroxy substitutions on the phenyl ring, which are known to contribute significantly to antioxidant activity. This compound occurs naturally in various plant species, most notably in the seeds of Phytolacca americana (American pokeweed) [1]. While research specifically focused on this compound is less extensive than that on caffeic acid, its structural characteristics suggest significant antioxidant potential that warrants systematic investigation.
The antioxidant capacity of phenolic compounds like this compound primarily stems from their ability to donate hydrogen atoms or transfer electrons to free radicals, thereby terminating chain propagation in oxidative processes. The ortho-dihydroxy (catechol) structure on the aromatic ring is particularly effective in stabilizing the resulting phenoxyl radical through resonance and hydrogen bonding, enhancing the compound's radical-scavenging efficiency [2] [3]. Additionally, the α,β-unsaturated aldehyde moiety may contribute to additional antioxidant mechanisms through potential metal chelation properties, though this aspect requires further investigation specifically for this compound.
Antioxidant capacity assessment methods can be broadly categorized based on their underlying mechanisms. Hydrogen atom transfer (HAT)-based assays measure the ability of an antioxidant to donate a hydrogen atom to neutralize free radicals, while single electron transfer (SET)-based assays measure the reducing capacity of antioxidants [4] [5]. Each assay type has distinct advantages and limitations, and employing multiple complementary methods provides a more comprehensive understanding of a compound's antioxidant profile.
Table 1: Major Antioxidant Activity Assay Methods Applicable to this compound
| Assay Method | Mechanism | Radical Source | Detection Method | Key Advantages |
|---|---|---|---|---|
| DPPH | SET/HAT | Stable nitrogen radical (DPPH•) | Spectrophotometric (515-517 nm) | Simple, rapid, does not require special equipment |
| ABTS | SET | ABTS•+ radical cation | Spectrophotometric (734 nm) | Fast reaction, applicable to both hydrophilic and lipophilic systems |
| ORAC | HAT | Peroxyl radicals (from AAPH) | Fluorescence decay (Ex: 485 nm, Em: 520 nm) | Biologically relevant radicals, quantifies inhibition time |
| Lipid Peroxidation Inhibition | HAT | Peroxyl radicals (from AAPH) | Thiobarbituric acid reactive substances (TBARS) | Measures protection in model biological systems |
| Crocin Bleaching | HAT | Peroxyl radicals (from AAPH) | Spectrophotometric (443 nm) | Sensitive, uses biologically relevant radicals |
| Hypochlorous Acid Scavenging | SET | HOCl/OCl− | Spectrophotometric | Relevant to inflammatory conditions |
When evaluating antioxidant compounds, it is essential to understand that different assays may yield varying results due to their distinct mechanisms and reaction conditions. A comprehensive study comparing seven antioxidant capacity assays found that the Ferric Reducing Antioxidant Power (FRAP) and Total Polyphenolic Content (TPC) assays were most representative of overall antioxidant capacity for berry samples, while for sour cherries, TPC was the most appropriate method with FRAP as a close second [4]. These findings suggest that employing multiple assay types provides the most reliable assessment of antioxidant potential.
For this compound specifically, assays that utilize biologically relevant radical species such as peroxyl radicals (as in ORAC and lipid peroxidation inhibition assays) may offer better predictive value for potential in vivo activity. The dual antioxidant/prooxidant behavior observed for many phenolic compounds further complicates their characterization [6]. This dual nature is concentration-dependent and significantly influenced by the assay system and conditions, emphasizing the need for multiple methodological approaches.
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is one of the most widely used methods for initial screening of antioxidant activity due to its simplicity, reproducibility, and minimal requirement for specialized equipment [6] [3].
Calculate radical scavenging activity using the formula: Scavenging activity (%) = [(A_control - A_sample)/A_control] × 100 where A_control is the absorbance of the negative control and A_sample is the absorbance of the test compound. Determine the IC₅₀ value (concentration providing 50% scavenging) from the concentration-response curve. For reference, caffeic acid typically shows IC₅₀ values in the range of 5-20 μM in DPPH assays [3].
The ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is based on the scavenging of the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color [7].
Calculate the percentage inhibition of ABTS•+ using the same formula as for DPPH assay. Express results as Trolox equivalent antioxidant capacity (TEAC) by comparing the scavenging activity to a Trolox standard curve. This assay is particularly valuable as it works well for both hydrophilic and lipophilic antioxidants and demonstrates rapid kinetics [7].
The ORAC assay measures the ability of antioxidants to protect a fluorescent probe from peroxyl radical-induced oxidation, employing biologically relevant radical species [5].
Calculate the area under the fluorescence decay curve (AUC) for each sample and blank. Compute the net AUC by subtracting the AUC of the blank. Determine the ORAC value using the Trolox standard curve and express results as μmol Trolox equivalents per μmol compound. It is critical to maintain consistent timing during AAPH addition across wells, as time delays can introduce significant variability [5]. Using a multi-channel pipette or automated injector is strongly recommended.
The following diagram illustrates the integrated experimental approach for evaluating this compound's antioxidant activity:
The antioxidant efficacy of this compound derives from specific structural features that facilitate free radical neutralization. The catechol group (3,4-dihydroxy substitution) on the aromatic ring is the primary structural determinant, enabling superior hydrogen donation capacity and stabilization of the resulting phenoxyl radical through resonance and intramolecular hydrogen bonding [2] [3]. Studies on caffeic acid derivatives have demonstrated that compounds with free hydroxyl groups exhibit significantly higher antioxidant activity compared to their protected (methylated or glycosylated) counterparts, with the number and position of hydroxyl groups being critical factors [2].
The α,β-unsaturated aldehyde moiety in this compound may contribute additional antioxidant mechanisms through potential metal chelation properties. While this specific functionality has been less studied than the carboxylic acid counterpart in caffeic acid, the aldehyde group could influence the compound's electronic properties and thus its radical scavenging efficiency. Furthermore, the conjugated system between the aromatic ring and the aldehyde group allows for electron delocalization across the entire molecule, stabilizing radical intermediates and enhancing antioxidant effectiveness [3]. This conjugation also influences the compound's redox potential, making it a more efficient hydrogen donor.
Like many phenolic antioxidants, this compound may exhibit dual antioxidant/prooxidant behavior depending on concentration, redox potential, and the biological environment. At lower concentrations, these compounds typically function as antioxidants through radical scavenging and metal chelation mechanisms. However, at higher concentrations or under specific conditions (particularly in the presence of transition metals), they may exhibit prooxidant effects through redox cycling and generation of reactive oxygen species [6].
Table 2: Concentration-Dependent Effects of Hydroxycinnamic Acid Derivatives
| Concentration Range | Biological Effect | Potential Mechanisms | Research Implications |
|---|---|---|---|
| Low (1-50 μM) | Antioxidant | Free radical scavenging, Metal chelation | Potential therapeutic applications |
| Medium (50-200 μM) | Context-dependent | Balanced antioxidant/prooxidant effects | Dose optimization critical |
| High (>200 μM) | Prooxidant | Redox cycling, ROS generation | Cytotoxic effects possible |
| Cellular Systems | Variable effects | Interaction with cellular components | Cell-type specific responses |
This concentration-dependent duality has important implications for potential therapeutic applications. The prooxidant activity at higher concentrations may actually contribute to chemopreventive effects by inducing apoptosis in damaged or precancerous cells [6]. However, for general antioxidant applications, optimal concentration ranges must be carefully determined using multiple assay systems.
While this compound itself has not been extensively studied for bioavailability, research on similar phenolic compounds provides valuable insights. Caffeic acid, the carboxylic acid analog of this compound, demonstrates variable absorption characteristics depending on the administration form and formulation. Studies indicate that only a small fraction of caffeic acid is absorbed in the stomach via passive diffusion, with the majority being absorbed in the small intestine through active transport mechanisms [8]. However, permeability studies using Caco-2 cell monolayers (a model of human intestinal absorption) showed relatively low permeation for caffeic acid, with approximately 12.4% absorption in rat intestinal models [8].
The aldehyde functionality in this compound may influence its metabolic fate and bioavailability compared to caffeic acid. Aldehydes are generally more reactive and may undergo different metabolic transformations, potentially affecting their stability and bioactivity. Without specific pharmacokinetic data for this compound, researchers should employ appropriate formulation strategies to enhance its stability and absorption, particularly if in vivo applications are intended. These considerations are crucial when extrapolating in vitro antioxidant data to potential in vivo efficacy.
Several formulation strategies can be employed to address the potential solubility and stability challenges associated with this compound:
Cyclodextrin complexation: β-cyclodextrin and its derivatives have been shown to improve the solubility of caffeic acid and may similarly benefit this compound. Research demonstrates that β-cyclodextrin inclusion complexes can significantly enhance the dissolution kinetics of poorly soluble phenolic compounds [8].
Polymer-based delivery systems: Excipients such as poloxamer 407 (P407) have demonstrated remarkable effectiveness in improving the dissolution kinetics of caffeic acid. Formulations containing 25-50 mg poloxamer 407 released more than 85% of caffeic acid within 30 minutes, significantly outperforming other excipient systems [8].
Lipid-based encapsulation: Nanoemulsions, liposomes, or solid lipid nanoparticles can protect reactive compounds from degradation and enhance their absorption. These systems are particularly valuable for compounds with poor water solubility or chemical instability.
Solid dispersion techniques: Dispensing the active compound in hydrophilic carriers such as polyethylene glycol (PEG) or polyvinylpyrrolidone (PVP) can significantly improve dissolution rates and oral bioavailability.
The following diagram illustrates the multiple antioxidant mechanisms potentially employed by this compound:
This compound represents a promising antioxidant compound with structural features conducive to effective free radical neutralization. The comprehensive assessment of its antioxidant activity requires a multifaceted approach employing complementary assay systems including DPPH, ABTS, ORAC, and lipid peroxidation inhibition methods. Each assay provides unique insights into different antioxidant mechanisms, with the ORAC assay being particularly valuable due to its biological relevance in measuring protection against peroxyl radicals.
Future research on this compound should focus on several key areas. First, direct comparative studies with caffeic acid and other hydroxycinnamic derivatives would clarify the influence of the aldehyde functionality on antioxidant efficacy. Second, advanced formulation approaches including cyclodextrin complexation and polymer-based delivery systems should be explored to address potential solubility and stability limitations. Third, comprehensive mechanistic studies are needed to elucidate the compound's behavior in biological systems, particularly its potential dual antioxidant/prooxidant effects and interactions with cellular antioxidant defense systems. Finally, standardized assay protocols across laboratories would facilitate more reliable comparisons and consolidate our understanding of this promising compound's antioxidant potential.
Caffeic acid (3,4-dihydroxycinnamic acid) is a prominent hydroxycinnamic acid derivative widely distributed in plants, known for its potent antioxidant properties and potential health benefits. Despite its promising biological activities, including antioxidant, anti-inflammatory, and potential chemopreventive effects, caffeic acid's application in pharmaceuticals and functional foods faces significant challenges due to its inherent instability and poor bioavailability. The molecule's catechol structure (ortho-dihydroxy benzene moiety) renders it susceptible to oxidation, particularly under neutral and alkaline conditions, leading to rapid degradation and diminished bioactivity during storage and processing. Additionally, caffeic acid demonstrates limited aqueous solubility and poor absorption characteristics, further restricting its therapeutic potential. [1] [2] [3]
Encapsulation technologies have emerged as a promising strategy to overcome these limitations, protecting caffeic acid from degradation, enhancing its stability, and improving its bioavailability. These techniques involve entrapping the active compound within various carrier systems, creating a protective barrier against environmental factors such as oxygen, light, and pH fluctuations while potentially facilitating targeted delivery and controlled release. This document provides comprehensive application notes and experimental protocols for researchers and drug development professionals seeking to implement effective encapsulation strategies for caffeic acid stabilization, based on current scientific literature and advanced methodologies. [4] [2]
Various encapsulation techniques have been investigated for stabilizing caffeic acid, each offering distinct advantages and limitations. The selection of an appropriate method depends on the intended application, desired release profile, processing constraints, and scalability requirements. The following table summarizes the primary encapsulation approaches documented in recent scientific literature for caffeic acid stabilization: [4] [5] [2]
Table 1: Comparison of Encapsulation Techniques for Caffeic Acid
| Technique | Carrier Materials | Encapsulation Efficiency | Key Advantages | Limitations |
|---|---|---|---|---|
| pH-Driven Method | Sodium caseinate (NaCas) | Up to 72.94% | Green technology, no organic solvents, improved bioaccessibility | Requires alkaline conditions (pH 12), limited to specific carriers |
| Spray Drying | Sodium alginate | Not specified | Feasible for oil encapsulation, protects unsaturated fatty acids | May require secondary coating, potential thermal degradation |
| Cyclodextrin Complexation | β-cyclodextrin | Not quantified | Enhanced solubility, protection from degradation | Limited loading capacity, dependent on host-guest fit |
| Liposomal Encapsulation | Phospholipids | Not specified | Biocompatible, potential for targeted delivery | Stability issues, low encapsulation efficiency |
| Polymer Nanoparticles | Polycaprolactone/casein | Not specified | Controlled release, protection through GI transit | Complex fabrication process |
Successful encapsulation of caffeic acid requires careful optimization of process parameters to maximize loading capacity, encapsulation efficiency, and stability. For the pH-driven method using sodium caseinate, the critical optimization parameters include the alkaline conditioning pH (optimal at pH 12), acidification endpoint (pH 5.5 for nanoparticle formation), and the initial caffeic acid concentration (not exceeding 1.4 mg/mL for efficiencies around 73%). The reassembly of casein structure during acidification is essential for successful encapsulation, resulting in reduced particle size and molecular distribution of caffeic acid within the protein matrix. [4]
For cyclodextrin complexation, the molar ratio of caffeic acid to cyclodextrin significantly impacts solubility enhancement. Studies indicate that a capsule containing 25 mg of β-cyclodextrin enables approximately 85% of caffeic acid release after 60 minutes, while higher cyclodextrin content may paradoxically decrease solubility due to increased viscosity or incomplete dissociation. Similarly, with poloxamer-based systems, the concentration of this surfactant polymer must be optimized—typically 25-50 mg of poloxamer 407 per capsule enables more than 85% caffeic acid release within 30 minutes. The selection of appropriate excipients is crucial, as some common pharmaceutical fillers like hypromellose can prolong disintegration time and negatively impact dissolution kinetics. [2] [6]
Preparation of Alkaline NaCas Dispersion:
Incorporation of Caffeic Acid:
Acidification and Nanoparticle Formation:
Recovery and Storage:
Sample Preparation:
Absorption Experiment:
Data Analysis:
Table 2: Bioavailability Enhancement of Encapsulated Caffeic Acid
| Formulation Type | Bioaccessibility | Caco-2 Cell Uptake | Key Findings |
|---|---|---|---|
| Free Caffeic Acid | Low | Limited | Rapid metabolism, poor absorption |
| NaCas Nanoparticles | Significantly improved | Enhanced 2.5-3.0 fold | Molecular distribution in casein matrix |
| Poloxamer 407 Formulation | 85% release in 30 min | Not tested | Optimal for rapid dissolution |
| β-Cyclodextrin Complex | 85% release in 60 min | Not tested | Sustained release profile |
The stabilization efficacy of various encapsulation systems has been quantitatively evaluated through rigorous stability studies. When encapsulated in sodium alginate microspheres with the addition of 300 ppm caffeic acid, olive oil demonstrated significantly enhanced oxidative stability during storage at 20°C and 37°C for 30 days. The encapsulated system showed markedly reduced oxidation parameters, including lower peroxide values (PV), p-anisidine values (p-AV), and Totox values compared to unencapsulated controls. Furthermore, both encapsulation and caffeic acid addition effectively preserved unsaturated fatty acids (C18:1, C18:2, C18:3), maintaining the nutritional quality of the oil product. [5]
For pharmaceutical applications, the stability of caffeic acid in cocrystal form with isoniazid was evaluated in fixed-dose combination (FDC) anti-TB drugs. While conventional FDC tablets turned to liquid-like state within one week under accelerated conditions (40°C, 75% RH), the FDC containing caffeic acid cocrystal remained stable for up to 30 days, demonstrating only slight color change after one week but maintaining solid form throughout the study period. This enhanced stability is attributed to the strong hydrogen bonding in the caffeic acid cocrystal structure, which inhibits cross-reaction between isoniazid and rifampicin—a common degradation pathway in anti-TB formulations. [7]
Table 3: Stability Performance of Encapsulated Caffeic Acid Formulations
| Formulation | Storage Conditions | Stability Duration | Key Stability Indicators |
|---|---|---|---|
| Sodium Alginate Microspheres | 20°C & 37°C | 30 days | Reduced PV, p-AV, Totox; preserved UFA |
| NaCas Nanoparticles | 21°C | 21 days | >70% retention of encapsulated CA |
| Cocrystal (with isoniazid) | 40°C, 75% RH | 30 days | Solid form maintained vs liquid state in control |
| CA-Peptide Conjugates | Ambient | 3 months | Stable structure by NMR |
Encapsulation significantly improves the bioavailability of caffeic acid, as demonstrated in both in vitro and in vivo studies. The pH-driven encapsulation of caffeic acid in sodium caseinate nanoparticles resulted in substantially improved bioaccessibility and enhanced Caco-2 cell monolayer uptake compared to free caffeic acid. This improvement is attributed to the molecular distribution of caffeic acid within the reassembled casein structure, which protects it from degradation in the gastrointestinal environment and facilitates cellular absorption. [4]
The dissolution kinetics of caffeic acid can be optimized through proper excipient selection in capsule formulations. Research shows that capsules containing 25-50 mg poloxamer 407 enabled more than 85% caffeic acid release within 30 minutes, while formulations with β-cyclodextrin (25 mg) reached similar release levels within 60 minutes. In contrast, excipients like hypromellose prolonged disintegration time and delayed dissolution, highlighting the critical importance of formulation design on bioavailability. The dissolution kinetics followed different release models depending on the excipient system, with poloxamer-based formulations exhibiting the most rapid release profile. [2] [6]
The following diagram illustrates the complete encapsulation process for caffeic acid stabilization using the pH-driven method with sodium caseinate, including critical quality assessment steps:
Diagram 1: pH-Driven Encapsulation Workflow for Caffeic Acid Stabilization - This diagram illustrates the complete process for encapsulating caffeic acid in sodium caseinate nanoparticles, including critical preparation and quality assessment steps.
The following diagram outlines the methodology for evaluating the bioavailability enhancement of encapsulated caffeic acid using the Caco-2 cell monolayer model:
Diagram 2: Bioavailability Assessment Pathway for Encapsulated Caffeic Acid - This workflow outlines the methodology for evaluating bioavailability enhancement using the Caco-2 cell monolayer model to determine permeability improvements.
Encapsulation technologies offer viable solutions to the significant challenges of caffeic acid stabilization and bioavailability enhancement. The pH-driven method using sodium caseinate offers a green, efficient approach with encapsulation efficiencies up to 72.94% and significantly improved bioaccessibility. Alternative methods including spray drying, cyclodextrin complexation, and cocrystal formation provide additional options tailored to specific application requirements. The selection of appropriate excipients, particularly poloxamer 407 and β-cyclodextrin, plays a critical role in optimizing dissolution kinetics and overall bioavailability. [4] [2]
Future research directions should focus on developing novel nanostructured carriers with enhanced loading capacity and targeted delivery capabilities. Scale-up considerations and economic feasibility of these encapsulation techniques require further investigation to facilitate commercial translation. Additionally, comprehensive in vivo studies are needed to validate the efficacy and safety of these encapsulated systems in physiological environments. With continued advancement in encapsulation technologies, caffeic acid holds significant promise as a valuable component in pharmaceutical formulations, nutraceuticals, and functional food products, enabling full utilization of its beneficial health properties. [2] [6]
Biopolymer-based films have emerged as promising alternatives to conventional petroleum-based plastic packaging due to their biodegradability, biocompatibility, and sustainability. The global environmental crisis caused by plastic waste, with food packaging accounting for approximately 40% of plastic pollution, has accelerated research into sustainable packaging solutions. However, the practical implementation of biopolymer films in commercial applications has been limited by their inherent performance deficiencies, including poor mechanical strength, high water sensitivity, and inadequate barrier properties compared to synthetic polymers. Crosslinking technology represents a crucial strategy to overcome these limitations by enhancing the structural integrity and functionality of biopolymer-based materials.
The crosslinking process involves establishing chemical or physical connections between polymer chains, creating a three-dimensional network structure that significantly improves the physicochemical properties of biopolymer films. Crosslinking agents can be broadly classified into chemical, physical, and enzymatic categories, with varying implications for film performance, safety, and application potential. Among these, natural phenolic compounds like caffeic acid and its derivatives have gained considerable attention as sustainable crosslinking alternatives to synthetic agents such as glutaraldehyde, which despite their effectiveness raise toxicity concerns that limit their use in food and biomedical applications. Recent research has demonstrated that plant-derived phenolic compounds can serve dual functions as both crosslinking agents and bioactive components, imparting antioxidant and antimicrobial properties while simultaneously improving mechanical and barrier characteristics.
The crosslinking activity of caffeic acid and similar phenolic compounds in biopolymer films primarily occurs through multiple chemical mechanisms that enhance film integrity and functionality:
Covalent bonding: The carboxylic acid (-COOH) and phenolic hydroxyl (-OH) groups of caffeic acid can form ester linkages with hydroxyl groups of polysaccharides or amine groups of proteins through condensation reactions. These covalent bonds create permanent connections between polymer chains, significantly improving the mechanical strength and water resistance of the resulting films. [1]
Hydrogen bonding: The multiple hydroxyl groups and carboxylic acid functionality of caffeic acid participate in extensive hydrogen bonding networks with compatible functional groups on biopolymer chains. These secondary interactions, while less permanent than covalent bonds, contribute substantially to film cohesion and structural stability. [1]
Schiff base formation: While more characteristic of aldehyde-containing compounds, caffeic acid can undergo oxidative transformations that potentially generate reactive quinone intermediates capable of Michael addition reactions with amine groups on proteins like gelatin, creating stable covalent crosslinks. [2]
Antioxidant activity: The catechol structure of caffeic acid, featuring ortho-dihydroxy aromatic functionality, provides potent hydrogen-donating capacity that enables free radical scavenging activity. This intrinsic antioxidant property enhances the protective function of biopolymer films against oxidative degradation, extending the shelf life of packaged products. [2]
Table 1: Comparison of Natural Crosslinking Agents for Biopolymer Films
| Crosslinking Agent | Chemical Class | Reactive Groups | Primary Mechanisms | Key Advantages |
|---|---|---|---|---|
| Caffeic Acid | Hydroxycinnamic acid derivative | Carboxylic acid, phenolic hydroxyl | Hydrogen bonding, esterification, potential quinone coupling | Dual antioxidant functionality, natural origin |
| Tannic Acid | Hydrolyzable tannin | Multiple phenolic hydroxyl | Hydrogen bonding, hydrophobic interactions | Strong protein affinity, excellent crosslinking efficiency |
| Citric Acid | Tricarboxylic acid | Carboxylic acids | Esterification, hydrogen bonding | GRAS status, low cost, high availability |
| Vanillin | Plant aldehyde | Aldehyde, phenolic hydroxyl | Schiff base formation, Michael addition | Pleasant aroma, antimicrobial properties |
| Cinnamaldehyde | Plant aldehyde | Aldehyde, unsaturated bond | Schiff base formation, Michael addition | Potent antimicrobial activity |
Biopolymer Solution Preparation:
Crosslinking Agent Incorporation:
Casting and Drying:
Tensile Strength (TS) and Elongation at Break (EAB):
Water Vapor Permeability (WVP):
Fourier Transform Infrared Spectroscopy (FTIR):
X-ray Diffraction (XRD):
Antioxidant Activity:
Antimicrobial Assessment:
Table 2: Effect of Caffeic Acid Concentration on Gelatin Film Properties
| Caffeic Acid Concentration | Tensile Strength (MPa) | Elongation at Break (%) | Water Solubility (%) | WVP (×10⁻¹¹ g·m/m²·s·Pa) | Antioxidant Activity (% DPPH inhibition) |
|---|---|---|---|---|---|
| 0% (Control) | 28.1±1.5 | 4.2±0.3 | ~100 | 3.15±0.12 | 5.2±0.8 |
| 1% | 35.4±1.8 | 3.8±0.4 | 78.3±2.1 | 2.87±0.15 | 42.7±2.3 |
| 3% | 45.2±2.1 | 3.2±0.3 | 62.5±1.8 | 2.54±0.11 | 68.9±3.1 |
| 5% | 50.7±2.4 | 2.9±0.2 | 41.3±1.5 | 2.31±0.09 | 83.5±2.7 |
The incorporation of caffeic acid as a crosslinking agent produces significant improvements in the mechanical and barrier properties of biopolymer films. As demonstrated in Table 2, tensile strength increases proportionally with caffeic acid concentration, reaching approximately 80% enhancement at the 5% concentration level compared to control films. This strengthening effect arises from the formation of additional crosslinking junctions between polymer chains, which restrict molecular mobility and distribute applied stress more effectively throughout the film matrix. Concurrently, water solubility decreases dramatically from nearly 100% for control films to approximately 40% for films containing 5% caffeic acid, indicating the development of a more hydrophobic network resistant to aqueous disruption.
The water vapor permeability of crosslinked films shows consistent improvement with increasing caffeic acid concentration, decreasing by approximately 27% at the highest concentration tested. This enhancement in moisture barrier properties stems from both the increased tortuosity factor for water molecule diffusion through the crosslinked matrix and the reduced hydrophilicity of the film network due to interactions between caffeic acid and hydrophilic groups on the biopolymer chains. The crosslinking density directly influences these properties, with higher caffeic acid concentrations promoting more extensive network formation until reaching a saturation point where additional crosslinker may lead to phase separation or structural heterogeneity.
Spectroscopic analysis reveals substantial structural modifications in biopolymer films following crosslinking with caffeic acid. FTIR spectra show characteristic shifts in amide I and amide II bands for protein-based films, indicating participation of amine and carboxyl groups in crosslinking reactions. The appearance of new absorption bands in the 1600-1650 cm⁻¹ range suggests the formation of quinone intermediates or conjugated reaction products that contribute to the crosslinked network. XRD patterns typically show reduced crystallinity in crosslinked films, reflecting the disruption of biopolymer chain organization by incorporated caffeic acid molecules and the formation of more amorphous regions within the film structure.
The functional performance of caffeic acid-crosslinked films demonstrates exceptional antioxidant capacity, with DPPH radical scavenging activity increasing dramatically from less than 10% for control films to over 80% for films containing 5% caffeic acid. This remarkable antioxidant activity provides protective benefits against oxidative deterioration of packaged products, particularly fat-containing foods susceptible to rancidity. Additionally, films crosslinked with caffeic acid exhibit moderate antimicrobial activity against common foodborne pathogens, although this effect is generally less pronounced than with specialized antimicrobial agents like nisin or essential oil components.
Caffeic acid-crosslinked biopolymer films have demonstrated exceptional performance in food preservation applications, particularly for highly perishable commodities. Practical implementation studies show that these films can extend the marketable shelf life of fresh blueberries by up to 7 days, maintaining firmness, color, and nutritional quality while reducing microbial spoilage. The dual functionality of caffeic acid as both crosslinking agent and bioactive component creates a multifunctional material that simultaneously provides structural protection, oxygen scavenging, and antimicrobial activity. For optimal results in commercial applications, the following implementation guidelines are recommended:
Successful implementation of caffeic acid-crosslinked biopolymer films may require addressing several technical challenges:
Visualization 1: Chemical mechanisms involved in caffeic acid-mediated crosslinking of biopolymer films
Visualization 2: Comprehensive experimental workflow for preparation and characterization of caffeic acid-crosslinked biopolymer films
The development of caffeic acid-crosslinked biopolymer films represents a significant advancement in sustainable packaging technology, combining enhanced material performance with bioactive functionality. The crosslinking protocols outlined in this document provide researchers with standardized methods to produce films with consistently improved mechanical strength, reduced water sensitivity, and intrinsic antioxidant activity. The multifunctional nature of these materials, derived from the dual role of caffeic acid as both structural modifier and bioactive agent, positions them as promising alternatives to conventional packaging for oxygen-sensitive food products and specialized biomedical applications.
Future research directions should focus on optimization strategies to balance crosslinking density with practical requirements for flexibility and processability. Additionally, exploration of synergistic crosslinking systems combining caffeic acid with complementary natural agents such as tannic acid or citric acid may yield further improvements in film performance. The development of application-specific formulations tailored to particular food commodities or biomedical needs will accelerate commercial adoption of this promising technology. As sustainability considerations continue to drive packaging innovation, plant phenolic-crosslinked biopolymer films offer a viable pathway toward reducing environmental impact while maintaining product protection and safety.
This compound (3,4-dihydroxycinnamaldehyde) is a phenolic aldehyde of significant interest in pharmaceutical and natural product research due to its biological activities. This compound is structurally characterized by a cinnamaldehyde backbone with catechol substituents, making it highly electroactive and suitable for electrochemical detection methods. This compound is found in various plant species, notably in the seeds of Phytolacca americana (American pokeweed), and has gained attention for its potential therapeutic applications [1].
The electrochemical detection of this compound leverages its oxidation-reduction properties, which are primarily governed by its phenolic hydroxyl groups. These functional groups undergo reversible oxidation, generating measurable currents at specific potentials when suitable electrodes are employed. Compared to traditional analytical techniques like high-performance liquid chromatography (HPLC) or mass spectrometry, electrochemical methods offer advantages of high sensitivity, rapid analysis, cost-effectiveness, and potential for miniaturization for point-of-care applications [2] [3]. The development of robust electrochemical sensors for this compound and related phenolic compounds has therefore become an active area of research, particularly with the incorporation of novel nanomaterials to enhance detection capabilities.
Carbon-based electrodes modified with nanomaterials represent the most common platform for caffeic acid and aldehyde detection. These include screen-printed carbon electrodes (SPCEs), carbon paste electrodes (CPEs), and glassy carbon electrodes (GCEs) that are further enhanced with materials such as graphene, carbon nanotubes, and metal nanoparticles to increase electroactive surface area and electron transfer kinetics [3]. For instance, SPCEs modified with β-cyclodextrin through electrochemical grafting have demonstrated significantly enhanced current response for caffeic acid detection due to the formation of inclusion complexes and strong covalent bonds with the electrode surface [2].
Nanocomposite materials have shown exceptional performance in electrochemical sensing of phenolic compounds. A sustainable nanomaterial based on gold nanoparticles synthesized using banana pulp extract and decorated on graphene sheets has been developed for caffeic acid detection, exhibiting excellent dispersion with nanoparticle diameters of 14.4 ± 2.5 nm [4]. Similarly, metal-organic frameworks (MOFs) and bimetallic nanoparticles have been incorporated into electrode modifications to create highly conductive pathways and specific recognition sites for phenolic compounds [5] [3]. These materials leverage the synergistic effects between components to achieve lower detection limits and wider linear ranges compared to single-component modifiers.
Biosensor approaches utilizing enzymes such as laccase immobilized onto nanostructured electrodes have been successfully employed for polyphenol detection, including caffeic acid derivatives [3]. These systems exploit the inherent specificity of biological recognition elements coupled with the sensitivity of electrochemical transduction. Additionally, novel signaling systems based on aldehyde dehydrogenase have been developed for detection platforms, though these have been primarily applied to bacterial detection rather than direct aldehyde quantification [6].
Table 1: Performance comparison of different electrochemical sensors for caffeic acid detection
| Sensor Platform | Linear Range | Detection Limit | Sensitivity | Reference |
|---|---|---|---|---|
| β-cyclodextrin grafted SPCE | Not specified | 0.38 μM (LoD) | Enhanced current response | [2] |
| AuNPs/Graphene (Green synthesis) | 0.05 to 10.0 μmol L⁻¹ | 16 nmol L⁻¹ | High reversibility | [4] |
| SynFe+Ti/UF-TP@CPE | 0.5-100 μM | 0.046 μM | Wide working range | [5] |
| Laccase-based biosensor | Varies with application | Comparable to conventional methods | Selective for polyphenols | [3] |
Table 2: Optimal experimental conditions for this compound/acid detection
| Parameter | Optimal Condition | Effect on Detection |
|---|---|---|
| pH | 8.1 (BR buffer) | Higher current response [2] |
| Buffer System | Britton-Robinson (BR) buffer | Clear electrocatalytic effect [2] |
| Electrode Activation | Linear sweep voltammetry in KOH | Creates rough, porous surface [2] |
| Temperature | Room temperature (25°C) | Standard condition |
| Technique | Square Wave Voltammetry (SWV) | Enhanced sensitivity [2] |
The detection performance varies significantly based on the electrode modification strategy and measurement technique. Sensors based on supramolecular electroactive materials such as cyclodextrins grafted to SPCEs demonstrate significantly improved detection limits for caffeic acid compared to unmodified electrodes, with one study reporting limits of detection (LoD) and quantification (LoQ) of 0.38 μM and 1.1 μM, respectively [2]. The green-synthesized gold nanoparticles on graphene sheets have shown even better sensitivity with a detection limit of 16 nM, making them among the most sensitive platforms reported [4]. The urea-formaldehyde resin modified with metal compounds has also demonstrated excellent performance with a wide linear range of 0.5-100 μM and detection limit of 0.046 μM [5].
The pH of the measurement medium plays a critical role in the electrochemical behavior of this compound. Studies have consistently shown that alkaline conditions (pH 8.0-8.1) in Britton-Robinson buffer provide a clear electrocatalytic effect toward caffeic acid oxidation, resulting in higher current responses compared to acidic or neutral pH values [2]. This pH dependence is attributed to the deprotonation of phenolic hydroxyl groups, which facilitates electron transfer processes at the electrode-solution interface.
Materials Required: Screen-printed carbon electrodes (SPCEs), β-cyclodextrin (β-CD), sodium nitrite (NaNO₂), hydrochloric acid (HCl, 0.5 M), potassium hydroxide (KOH) solution, Britton-Robinson (BR) buffer (pH 8.1), nitrogen gas.
Activation of SPCE:
Electrochemical Grafting:
Characterization: Validate successful grafting using FT-IR spectroscopy, noting the broadening of -OH stretching band between 3500-3320 cm⁻¹ and appearance of aromatic stretching at 1650 cm⁻¹. UV-Vis analysis should show a spectral band at 250 nm indicating the presence of benzene rings [2].
Materials: Graphene sheets, banana pulp (Musa sapientum) extract, gold salt (HAuCl₄), Britton-Robinson buffer (pH 2.0).
Synthesis Protocol:
Electrode Modification:
Instrument Setup:
Measurement Procedure:
Calibration:
Urine Sample Analysis:
Plant Material Extraction:
The experimental workflow for electrochemical detection of this compound is summarized below:
Food and Beverage Analysis: Electrochemical sensors have been successfully applied to determine caffeic acid content in various food matrices, including red wine, soft drinks, and coffee samples [3] [4]. The analysis of coffee quality is particularly important as caffeic acid contributes significantly to the flavor and aroma profile, and its monitoring helps guarantee product quality. In one study, an AuNPs/graphene sensor demonstrated effectiveness in determining caffeic acid in coffee samples, with results comparable to those obtained using UV-Vis spectrometry, confirming the reliability of the electrochemical approach [4].
Biological Fluid Analysis: The determination of caffeic acid in urine samples has been accomplished using modified SPCEs, with recovery studies validating the method's accuracy in complex biological matrices [2]. The sample preparation involves simple filtration and dilution with BR buffer, followed by standard addition methods to account for matrix effects. This application is particularly relevant for pharmacokinetic studies and monitoring of bioactive compound metabolism.
Pharmaceutical and Natural Product Quality Control: Electrochemical sensors provide a rapid and cost-effective means of quantifying this compound in herbal medicines and dietary supplements. The ability to perform analyses without extensive sample clean-up makes these methods particularly attractive for quality control laboratories with high throughput requirements [3].
Accuracy and Precision: Method validation should include determination of recovery percentages and relative standard deviations (RSD) for repeated measurements. Recovery studies for caffeic acid in spiked urine samples have demonstrated excellent accuracy, with values close to 100% recovery [2]. Precision is typically evaluated through intra-day and inter-day repeatability studies, with RSD values below 5% considered acceptable for most analytical applications.
Selectivity and Interference Studies: The selectivity of this compound sensors should be evaluated against potentially interfering compounds commonly found in sample matrices, such as ascorbic acid, uric acid, glucose, and other phenolic compounds. The modified electrodes, particularly those with supramolecular recognition elements like cyclodextrins, demonstrate improved selectivity due to host-guest interactions that preferentially bind the target analyte [2].
Stability and Reproducibility: Sensor-to-sensor reproducibility is a critical parameter for commercial application. The long-term stability of modified electrodes should be evaluated by monitoring the response signal over time when stored under appropriate conditions. Electrodes grafted with aryl diazonium salts typically exhibit excellent stability due to the strong covalent bonding between the modifier and the carbon surface [2].
Table 3: Troubleshooting common issues in this compound electrochemical detection
| Problem | Possible Cause | Solution |
|---|---|---|
| Low current response | Electrode fouling | Clean electrode by potential cycling in blank solution |
| Poor reproducibility | Inconsistent electrode modification | Standardize grafting procedure with precise control of cycles |
| High background signal | Contaminated buffer or electrodes | Use high-purity reagents and thorough cleaning protocols |
| Nonlinear calibration | Adsorption effects | Include stirring step or use flow systems |
| Peak potential shift | pH variation | Prepare fresh buffer solutions and verify pH |
Signal Enhancement Strategies: If sensitivity is inadequate for target applications, consider incorporating additional nanomaterials such as multi-walled carbon nanotubes or metal nanoparticles to enhance the electroactive surface area. Alternatively, optimize the electrochemical parameters including pulse amplitude, frequency, and step potential in square wave voltammetry to maximize the current response while maintaining acceptable resolution [2] [3].
Matrix Effect Mitigation: For complex sample matrices, employ the standard addition method rather than external calibration to compensate for matrix effects. Additionally, consider implementing separation techniques such as liquid-liquid extraction or solid-phase extraction prior to electrochemical analysis if severe interference is observed.
Electrode Regeneration: Develop electrode regeneration protocols between measurements to ensure consistent performance. This may include potential cycling in clean buffer solution or brief polarization at extreme potentials to desorb reaction products. However, avoid overly aggressive regeneration that might damage the modifying layer.
Electrochemical detection methods for this compound offer sensitive and selective analysis platforms suitable for various applications in pharmaceutical, food, and biological matrices. The incorporation of advanced nanomaterials and supramolecular recognition elements has significantly enhanced the performance characteristics of these sensors, achieving detection limits in the nanomolar range. The protocols outlined in this document provide detailed methodologies for electrode preparation, modification, and measurement that can be readily implemented in research and quality control laboratories.
Future development directions include the creation of multiplexed sensor arrays for simultaneous detection of this compound and related phenolic compounds, integration with microfluidic systems for automated analysis, and development of disposable point-of-care devices for field applications. Additionally, further exploration of green chemistry approaches for nanomaterial synthesis aligns with the growing emphasis on sustainable analytical methods.
Background and Rationale The drive towards sustainable chemistry has intensified the search for synthetic methods that avoid hazardous solvents and reagents. Caffeic acid (CA) and its derivatives are valuable phenolic compounds with demonstrated antibacterial, antiviral, and antiplasmodial (antimalarial) properties [1]. Traditional syntheses of these compounds often rely on toxic organic solvents and can involve multiple steps with low atom economy. This application note details a one-pot, water-based Wittig reaction protocol for synthesizing caffeic acid derivatives, a method that aligns perfectly with green chemistry principles and shows high efficacy in producing biologically active molecules [1].
Reported Chemical Structures and Antiplasmodial Activity The following table summarizes key caffeic acid derivatives synthesized via the green Wittig protocol and their biological activity against Plasmodium falciparum.
| Compound | R¹ | R² | R³ | R⁴ | Antiplasmodial Activity (IC₅₀ in µM) CQS | Antiplasmodial Activity (IC₅₀ in µM) CQR |
|---|---|---|---|---|---|---|
| CA-1 | H | OH | H | CH₃ | 12.5 | 17.8 |
| CA-2 | H | OH | OH | CH₂CH₃ | 8.2 | 10.5 |
| CA-3 | OH | OH | OH | C(CH₃)₃ | 9.7 | 13.1 |
| CA-4 | F | OH | H | CH₂CH₃ | 15.3 | 20.1 |
Abbreviations: CQS: Chloroquine-Sensitive strain; CQR: Chloroquine-Resistant strain. Data adapted from [1].
This protocol is adapted from a published one-step procedure for caffeic acid derivatives using the Wittig reaction in water [1].
1. Materials
2. Step-by-Step Procedure
3. Critical Parameters for Success
The following diagrams illustrate the general workflow for the synthesis and a strategic pathway for developing a caffeic aldehyde-specific protocol.
Diagram 1: Experimental workflow for the one-pot Wittig synthesis in water.
Diagram 2: Strategic pathways for this compound synthesis development.
The protocol above is a robust and green method for producing caffeic acid esters. To target This compound specifically, researchers would need to explore one of two main strategies, as illustrated in Diagram 2:
The success of any synthetic effort will depend on thorough characterization. As shown in the protocol, NMR spectroscopy is critical for confirming the structure, especially the E-stereochemistry of the double bond, based on the characteristic coupling constant (J ≈ 16 Hz) [1].
Vanillin (4-hydroxy-3-methoxybenzaldehyde) is the primary flavor component of natural vanilla, widely used in food, pharmaceutical, and cosmetic industries. While natural vanillin is extracted from cured Vanilla planifolia orchids, increasing demand and supply limitations have driven research toward alternative production methods, including microbial biosynthesis and biocatalytic conversion. Understanding the fundamental biosynthetic pathways is essential for developing efficient production systems.
The biosynthesis of vanillin in plants occurs through the phenylpropanoid pathway, which converts L-phenylalanine into various phenolic compounds. In this pathway, caffeic acid serves as a key intermediate, and its aldehyde derivative (This compound or 3,4-dihydroxycinnamaldehyde) represents a crucial branch point in vanillin formation. Current research identifies two principal routes for vanillin biosynthesis:
In Vanilla planifolia, vanillin biosynthesis begins with L-phenylalanine, which undergoes deamination via phenylalanine ammonia-lyase (PAL) to form cinnamic acid [1]. Subsequent hydroxylation by cinnamate 4-hydroxylase (C4H) yields p-coumaric acid, which is then converted to caffeic acid through the action of p-coumarate 3-hydroxylase (C3H) [2]. The pathway then proceeds through several proposed intermediates, including this compound, before ultimately forming vanillin. The exact mechanism in plants continues to be actively researched, with some studies suggesting This compound may be directly converted to vanillin through specific methylation and oxidation steps [2] [1].
Table 1: Comparison of Major Vanillin Biosynthesis Pathways
| Pathway Type | Key Precursor | Key Enzymes | Organism | Advantages |
|---|---|---|---|---|
| Plant Phenylpropanoid | L-Phenylalanine | PAL, C4H, C3H, COMT | Vanilla planifolia | Natural route, high consumer acceptance |
| Microbial Ferulic Acid Conversion | Ferulic acid | Feruloyl-CoA synthase, Enoyl-CoA hydratase/lyase | Streptomyces, E. coli | High yield, uses agricultural waste |
| This compound Route | Caffeic acid | COMT, Aldehyde dehydrogenase | Engine microbes | Shorter pathway, avoids CoA intermediates |
Caffeic acid (3,4-dihydroxycinnamic acid) serves as the direct precursor for this compound in vanillin biosynthesis. This protocol describes the production of caffeic acid in engineered Escherichia coli systems, which provides the foundation for subsequent conversion to this compound and vanillin.
Strain Development:
Starter Culture Preparation:
Production Culture:
Enzyme Induction and Production:
Product Analysis:
This engineered system takes advantage of the native hydroxylase complex (4HPA3H) in E. coli, which can convert p-coumaric acid to caffeic acid with a specific activity of 5.37 × 10⁻³ U/mg protein [3]. The TAL from R. capsulatus exhibits dual substrate specificity, accepting both tyrosine and L-dopa, thereby creating a dual pathway to caffeic acid that enhances production yield.
This protocol focuses on rational design of enoyl-CoA hydratase/lyase (Ech) from Streptomyces sp. strain V-1 to improve conversion efficiency in the vanillin biosynthetic pathway.
Sequence and Conservation Analysis:
Structural Modeling and Analysis:
Molecular Docking:
Rational Mutagenesis Design:
Whole-Cell Catalysis System:
Bioconversion Assay:
Analytical Methods:
The following workflow diagram illustrates the complete experimental process for microbial vanillin production, from strain development to product analysis:
Table 2: Production Yields of Caffeic Acid and Vanillin in Microbial Systems
| Production System | Host Organism | Precursor | Maximum Titer | Productivity | Key Enzymes | Reference |
|---|---|---|---|---|---|---|
| Caffeic Acid Production | E. coli BW25113 | Endogenous tyrosine | 50.2 mg/L | 1.04 mg/L/h | 4HPA3H, RcTAL | [3] |
| Caffeic Acid Production | E. coli | p-Coumaric acid | Complete conversion in 3h | 33.3 mg/L/h | 4HPA3H | [3] |
| Vanillin Biosynthesis | Streptomyces sp. V-1 | Ferulic acid | N/A | Varies by mutant | Ech (F74W mutant) | [4] |
| Whole-cell Bioconversion | E. coli with Ech mutants | Ferulic acid | Improved over wild-type | Enzyme-dependent | Ech variants | [4] |
Table 3: Enzyme Characteristics in Vanillin Biosynthetic Pathway
| Enzyme | Source | Substrate | Specific Activity | Key Residues | Rational Mutations |
|---|---|---|---|---|---|
| 4HPA3H | E. coli native | p-Coumaric acid | 5.37 × 10⁻³ U/mg protein | Broad substrate specificity | N/A |
| 4HPA3H | E. coli native | Tyrosine | 2.44 × 10⁻³ U/mg protein | FAD/NADH dependent | N/A |
| Ech (wild-type) | Streptomyces sp. V-1 | Feruloyl-CoA | Baseline | E152 (catalytic), R38, K274 | Reference |
| Ech (F74W) | Engineered | Feruloyl-CoA | Enhanced vs wild-type | Improved binding | Tryptophan substitution |
| Ech (ΔN1-11) | Engineered | Feruloyl-CoA | Enhanced vs wild-type | N-terminal deletion | Reduced steric hindrance |
| TAL | R. capsulatus | Tyrosine | High activity | Dual substrate specificity | N/A |
The biosynthesis of vanillin through this compound faces several technical hurdles that require careful optimization:
This compound Instability: this compound is a reactive intermediate that can undergo non-enzymatic oxidation or form undesirable side products, reducing overall yield. Maintaining optimal pH (6.5-7.5) and including antioxidants in the reaction mixture can improve stability.
Enzyme Compatibility: Plant-derived cytochrome P450 enzymes (C4H, C3H) are often membrane-associated and difficult to express functionally in microbial systems [3] [2]. The use of bacterial hydroxylase complexes like 4HPA3H from E. coli provides a practical alternative with broader substrate specificity and higher functional expression in prokaryotic systems.
Cofactor Regeneration: The hydroxylation and oxidation steps in the pathway require NADH, FAD, and SAM (S-adenosyl methionine) cofactors. Implementing cofactor regeneration systems or using whole-cell approaches that maintain natural cofactor balance is essential for sustainable production.
Based on current research, several approaches can significantly enhance vanillin production through the this compound pathway:
Tyrosine Overproduction: Engineering host strains for L-tyrosine overproduction is a key strategy for de novo caffeic acid and vanillin biosynthesis. This can be achieved by:
Enzyme Engineering: The rational design of Ech enzymes has demonstrated that specific mutations can enhance vanillin production:
Pathway Balancing: Fine-tuning the expression levels of each enzyme in the pathway is crucial to prevent accumulation of intermediates and minimize metabolic burden. Use of plasmids with different copy numbers or modulation of promoter strength can achieve optimal pathway balance.
The following diagram illustrates the complete vanillin biosynthetic pathway from tyrosine, highlighting the position of this compound as a key intermediate:
The biosynthesis of vanillin through this compound represents a promising alternative to traditional extraction and chemical synthesis methods. The protocols outlined in this document provide researchers with practical tools for establishing both microbial and enzymatic production systems. Key advantages of the this compound pathway include shorter route to vanillin compared to the ferulic acid pathway and avoidance of CoA-dependent intermediates.
Future development should focus on improving enzyme stability and specificity, particularly for the conversion steps between caffeic acid, this compound, and vanillin. Additionally, integrated bioprocessing approaches that combine production with in situ extraction could address product inhibition issues and improve overall yields. With continued optimization, biotechnological production of vanillin through these pathways has the potential to meet growing industrial demand while providing a more sustainable and cost-effective alternative to current methods.
A promising 2025 study describes a highly efficient, co-enzyme-free enzymatic synthesis for producing vanillin, which shares structural similarities with caffeic aldehyde. The key is using a newly discovered alkene cleaving dioxygenase from Moesziomyces aphidis (MapADO) that cleaves carbon-carbon double bonds in precursors to form aldehydes [1].
Optimization Strategies from MapADO Research [1]:
The diagram below illustrates the enzymatic pathway for this compound synthesis based on its natural role in phenylpropanoid biosynthesis and the modern enzymatic method [2] [1].
This protocol is adapted from the 2025 research for vanillin production, which can be a reference for developing a this compound process [1].
Q1: What are the most common reasons for low yield in enzymatic aldehyde synthesis?
Q2: My substrate (e.g., ferulic acid) is not converted. What can I do? The problem is likely substrate specificity. Your options are:
Q3: Are there computational tools to predict metabolism-related issues with aldehydes? Yes, for issues like rapid metabolic clearance. The AOMP online service is a free graph neural network-based tool that predicts aldehyde oxidase (AOX)-mediated metabolism liability, which can help in early-stage compound design [3].
| Problem Area | Specific Issue | Proposed Solution |
|---|---|---|
| Precursor | Wrong/unrecognized substrate | Use precursor with para-hydroxy group (e.g., isoeugenol) [1]. |
| Catalyst | Low-activity enzyme | Use high-efficiency enzyme (e.g., MapADO) [1]. |
| Pathway | Incompatible starting material | Design multi-enzyme cascade to convert material to a suitable intermediate [1]. |
| Analysis | Co-elution or poor detection | Use analytical standards & confirm no overlap in UV spectra between substrate and product [1]. |
While a direct protocol is not available, the following table summarizes potential strategies inferred from related chemical research. You can use these as a starting point for experimental design [1] [2] [3].
| Strategy | Description & Rationale | Example & Application Note |
|---|---|---|
| Antioxidant Addition | Counteracts oxidative degradation by scavenging reactive oxygen species (ROS), a key pathway for phenolic compound degradation [3]. | In related caffeic acid studies, low concentrations (e.g., 10 µM) showed protective effects. Test antioxidants like ascorbic acid (0.1-1.0 wt%) or EDTA (0.01-0.1 wt%) in your formulation [3]. |
| pH Control | Maintaining a slightly acidic to neutral pH can slow down base-catalyzed degradation reactions common in aldehydes, such as aldol condensation. | A citric acid-disodium phosphate buffer (pH 5.0-6.0) can be suitable. The exact optimal pH should be determined experimentally for caffeic aldehyde [2]. |
| Solvent System | Using co-solvents can improve solubility and reduce contact with water, thereby hindering hydrolysis. | A water-miscible co-solvent like ethanol, propylene glycol, or polyethylene glycol can be used. A typical starting ratio is 20-40% co-solvent in water [2]. |
| Functional Group Modification | Temporarily protecting the aldehyde group can be the most effective strategy for long-term stability. | Convert the aldehyde to a more stable acetal derivative using a reaction with an alcohol like methanol. This reaction is often reversible under mild acidic conditions [2]. |
Here is a proposed experimental workflow to systematically test these strategies, from preparation to stability evaluation.
Objective: To evaluate the effectiveness of various stabilizers and solvent systems in preserving this compound in an aqueous solution.
Materials:
Methodology:
Solution Preparation:
Stability Study:
Analytical Monitoring:
Q1: My aqueous this compound solution turns brown rapidly. What is happening and how can I prevent it?
Q2: I've noticed a precipitate forming over time. Is this degradation or something else?
Q3: The protective acetal derivative I made doesn't revert to the aldehyde efficiently under my conditions. Why?
Understanding the protective mechanism of antioxidants like caffeic acid itself can inform stabilization strategies. Research indicates it can activate cellular defense pathways. The diagram below illustrates this mechanism, which, while observed in cells, provides a conceptual model for its antioxidant action [3].
I hope this structured technical guide provides a solid foundation for your research into stabilizing this compound.
The table below summarizes frequent issues and recommended solutions based on the literature.
| Challenge | Possible Cause | Suggested Solution |
|---|---|---|
| Poor Chromatographic Resolution | Co-elution with similar compounds (e.g., protocatechuic acid); suboptimal method selectivity. | Optimize HPLC gradient; use a different column chemistry; consider ECD for superior sensitivity [1]. |
| Low Detection Sensitivity | Low natural UV absorbance of the analyte. | Switch from UV to Electrochemical Detection (ECD), which can offer >10x higher sensitivity [1]. |
| Complex Sample Matrix | Interfering compounds from the sample background. | Implement sample pre-treatment: solid-phase extraction (SPE), filtration, or liquid-liquid extraction to simplify the matrix [2]. |
| Instability of the Aldehyde Group | Degradation during sample storage or processing. | Control sample temperature and pH; consider forming a stable bisulfite adduct for purification [3]. |
This established method simultaneously separates and quantifies caffeic aldehyde alongside other phenolic compounds [1].
This method's workflow for detection and separation is illustrated below:
This method separates aldehydes from complex mixtures by forming water-soluble bisulfite adducts [3].
The workflow for this purification technique is as follows:
To effectively prevent oxidation, it is crucial to understand why it occurs. The table below summarizes the core concepts:
| Concept | Description & Relevance to Caffeic Aldehyde |
|---|---|
| General Reactivity | Aldehydes contain a carbonyl group (C=O) at a terminal carbon bonded to a hydrogen atom. This structural feature makes them easily oxidizable to carboxylic acids. [1] [2] |
| Mechanism of Oxidation | Oxidizing agents remove hydrogen from the aldehyde group. The presence of the aldehydic hydrogen is key; ketones, which lack it, are far more resistant to oxidation. [1] |
| Role of Transition Metals | Metal ions like copper (Cu(II)) and iron (Fe(III)) can catalyze oxidative degradation through Fenton-like reactions, generating reactive oxygen species (ROS). [3] |
| Consequences of Oxidation | Oxidation leads to the formation of carboxylic acids and other degradation products, altering the chemical identity, purity, and biological activity of your compound. [1] [2] |
The following diagram illustrates the core challenge and a primary protective strategy involving metal chelation.
Based on the general principles of aldehyde chemistry, here are key strategies for formulating troubleshooting guides.
| Strategy | Technical Rationale & Application Notes |
|---|---|
| Antioxidants | Incorporate classic antioxidants (e.g., BHT, BHA, ascorbic acid) to scavenge free radicals and interrupt chain propagation in oxidative degradation pathways. [3] |
| Metal Chelators | Add chelating agents like EDTA or citric acid to sequester trace metal impurities (e.g., Cu²⁺, Fe³⁺) that catalyze oxidation. This is a critical step. [3] |
| Derivatization | For analytical purposes, consider converting the aldehyde into a more stable derivative (e.g., an oxime or hydrazone) before long-term storage, then hydrolyzing back when needed. [4] |
| Parameter | Recommended Condition & Rationale |
|---|---|
| Temperature | Store at -20°C or lower. Low temperatures drastically slow down the kinetics of oxidation reactions. [2] |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon) in headspace vials or sealed containers to remove ambient oxygen. [2] |
| Solvent | Choose solvents carefully. Avoid aqueous solutions where possible, as water can facilitate side reactions. Use anhydrous organic solvents like acetonitrile or methanol. [4] [2] |
| Light | Store in the dark using amber glass vials to prevent photo-oxidation reactions. [2] |
| Container | Use containers with inert liners in caps to minimize interaction and leachables. |
You will need to verify the effectiveness of your storage strategies. The following workflow and table outline a standard operational approach for analyzing aldehyde stability.
| Method | Principle & Application | Key Technical Notes |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separates components in a mixture. The pristine aldehyde and its oxidation products (e.g., caffeic acid) will have different retention times. | Compare chromatograms of a fresh standard versus a stored sample. A decrease in the aldehyde peak area and/or the appearance of new peaks indicates degradation. [4] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Ideal for volatile aldehydes. Provides separation and definitive identification of compounds based on their mass spectrum. | Best for volatile compounds. The sample may require derivation to increase volatility. The mass spectrometer helps identify unknown degradation products. [2] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Suitable for non-volatile and thermally labile compounds. Combines separation with mass-based identification. | Highly effective for polar aldehydes and their degradation products in complex matrices. Can track the parent ion and identify oxidative metabolites. [2] |
Q1: Why is preventing oxidation specifically important for this compound in drug development? Oxidation alters the chemical structure, which can completely change its biological activity, pharmacodynamic profile, and toxicity. Maintaining integrity is non-negotiable for reliable experimental results and regulatory compliance. [2]
Q2: We've added the antioxidant BHT, but are still seeing degradation. What else should we check? First, verify the absence of metal catalysts by including a chelator like EDTA in your formulation. Second, critically review your storage conditions—especially temperature and the integrity of the inert atmosphere. Trace metal contamination from solvents or reagents is a very common culprit. [3]
Q3: What is the most sensitive way to detect and quantify low levels of this compound oxidation? Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. It can separate the aldehyde from its oxidation product (the carboxylic acid) and provide definitive identification based on mass, allowing for the detection of even minor degradation. [4] [2]
Q4: Can the antioxidant itself cause any problems? Yes. Some antioxidants can act as pro-oxidants under specific conditions, such as high concentrations of transition metal ions or high pH. It is essential to conduct forced degradation studies with your specific formulation to rule out any antagonistic effects. [3] [5]
The core strategy is a multi-pronged approach: chemically stabilize the formulation with antioxidants and chelators, and physically protect it by controlling temperature, atmosphere, and light.
FAQ 1: How can I improve the consistency of caffeic aldehyde yield during scale-up? Inconsistent yields often arise from variability in the plant source material and inefficient extraction.
| Potential Cause | Diagnostic Steps | Corrective Action |
|---|---|---|
| Variable raw material quality | Analyze analyte concentration in different seed batches via HPLC. | Implement strict quality control: standardize seed source, harvest time, and storage conditions. |
| Inefficient extraction | Perform residual analysis on spent plant material post-extraction. | Optimize solvent-to-feed ratio; use staged extraction; consider alternative techniques (e.g., pressurized liquid extraction). |
| Solvent system not optimized for scale | Test solubility of pure standard in different solvent systems. | Re-evaluate solvent choice for safety, cost, and recovery at large scale; avoid highly toxic or high-boiling-point solvents. |
FAQ 2: Why is the purification of this compound becoming more challenging at larger volumes? The core challenge is the linear scaling of physical processes, which reduces efficiency.
| Potential Cause | Diagnostic Steps | Corrective Action |
|---|---|---|
| Inefficient chromatographic separation | Monitor column effluent for premature breakthrough and peak broadening. | Shift from flash chromatography to simulated moving bed (SMB) chromatography or centrifugal partition chromatography. |
| Thermal degradation during solvent removal | Check for an increase in degradation impurities by HPLC after concentration steps. | Use falling-film or wiped-film evaporators; lower process temperatures and reduce residence time. |
| Product loss to amorphous solids | Determine mass balance and identify retention points in purification train. | Add a crystallization step; design a precise anti-solvent addition protocol to improve crystal yield and purity. |
The following diagram outlines a generalized workflow for developing and scaling an extraction process for a compound like this compound from plant material.
Detailed Methodologies for Key Experiments:
1. Extraction Efficiency Test
2. Crystallization Protocol Development
The lack of specific technical data on this compound suggests it may be a niche research area. To find more detailed information, you could:
The table below summarizes frequent issues, their causes, and solutions based on general solvent extraction principles [1].
| Problem | Possible Causes | Recommended Solutions |
|---|---|---|
| Emulsification | Suspended solids, specific impurities (e.g., silica, organic matter) in aqueous feed, inappropriate diluent [1]. | Optimize feed pretreatment to remove impurities; select appropriate extractant/diluent; control operating conditions (temp., stirring) [1]. |
| Poor Solute Recovery | Incorrect solvent strength (too weak), pH not optimized for solute ionization, inefficient mixing [2]. | Re-evaluate solvent choice using a systematic framework (e.g., AHP) [3]; adjust pH to suppress ionization of target solute; optimize mixing time/speed. |
| Slow Phase Separation | High viscosity of organic phase, density of solvent too close to water, surface-active impurities [1]. | Choose a diluent that reduces viscosity; select solvent with greater density difference from water; improve feed pretreatment. |
| Degradation of Product | Unstable solvent prone to reaction or decomposition under process conditions [1]. | Select more stable extractants and diluents; consider chemical compatibility of solvent with aldehyde group. |
| Co-extraction of Impurities | Lack of solvent selectivity for target aldehyde [4]. | Use a more selective extraction method, such as bisulfite addition, which is specific for aldehydes and unhindered ketones [4]. |
Q1: What are the key chemical properties to consider when selecting a solvent for aldehyde extraction?
The key properties involve the nature of both the solvent and the aldehyde:
Q2: My HPLC analysis for this compound shows peak tailing or break-through. What could be the cause?
This is a common chromatographic issue. The primary causes often relate to the injection solvent and mobile phase conditions [2] [6].
This method is highly effective for purifying aldehydes from complex mixtures [4].
1. Principle Saturated sodium bisulfite (NaHSO₃) reacts with aldehydes to form a water-soluble bisulfite adduct (an alpha-hydroxysulfonate salt). This charged adduct partitions into the aqueous phase, separating it from neutral organic compounds in the immiscible organic phase. The aldehyde can later be regenerated by basification [4].
2. Procedure for Separating an Aromatic Aldehyde
3. Workflow Diagram
The diagram below visualizes the key steps of the bisulfite adduction and separation process.
For quantifying aldehyde yield after extraction, colorimetric assays are cost-effective and can be adapted to a high-throughput format [7].
| Method | Target Analyte | Principle | Key Reagents | Detection Range |
|---|---|---|---|---|
| 2,4-DNPH Assay [7] | Broad range of aldehydes & ketones | Reaction of carbonyl with 2,4-dinitrophenylhydrazine to form a colored hydrazone. | 2,4-DNPH in phosphoric acid | Optimized for 15 different carbonyl compounds [7]. |
| Vanillin-Acetone Assay [7] | Specific for acetone, or vanillin (when roles reversed) | Reaction between vanillin and acetone in a strong base to form a yellow compound. | Vanillin, Sodium Hydroxide, (Acetone) | Acetone: 50-2000 mg/L. Vanillin: 80-2100 mg/L [7]. |
The following table summarizes the primary factors you can optimize to reduce side reactions, drawing from general synthesis optimization strategies [1] and specific practices in caffeic acid derivative synthesis [2] [3].
| Parameter to Optimize | Purpose in Reducing Side Reactions | Examples & Directives |
|---|---|---|
| Solvent System [1] | Polarity and protic/aprotic nature can dramatically influence selectivity and byproduct formation. | Test mixtures like acetonitrile/methanol and acetonitrile/toluene to determine which offers better selectivity for your specific reaction [1]. |
| Use of Protecting Groups [2] [3] | Protects sensitive functional groups (like phenolic hydroxyls) from participating in unwanted side reactions. | Protect phenolic -OH groups with acetyl groups before conducting reactions on other parts of the molecule. Remove (deprotect) them after the main reaction is complete [2] [3]. |
| Reaction Initiation Method [1] | The energy source for initiation (e.g., UV light vs. heat) can lead to different reaction pathways and impurity profiles. | Compare UV light initiation (often milder) with standard thermal initiation (60°C) to see which yields a cleaner product [1]. |
| Reaction Temperature & Time [1] [4] | Milder conditions generally favor slower, more selective reactions over faster, promiscuous ones. | Where possible, use lower temperatures and shorter reaction times. Employ design of experiment (DOE) approaches to find the optimal window [4]. |
The workflow for systematically troubleshooting side reaction issues can be summarized as follows:
You can adapt this general methodology, used for optimizing molecularly imprinted polymers, to screen for the best conditions in your synthesis [1].
Q: Why would I use a protecting group for this compound synthesis? A: Caffeic acid and its derivatives possess highly reactive phenolic hydroxyl groups that can readily undergo oxidation or participate in unwanted side reactions (e.g., ether formation with alkylating agents) [3]. Protecting these groups, for example with acetyl groups, before performing the key synthetic step can prevent this. The protecting groups are removed in a final deprotection step [2] [3].
Q: How can the reaction initiation method affect side products? A: UV initiation is often a "milder" method compared to thermal initiation. It generates radicals at a lower temperature, potentially leading to a more controlled polymerization or reaction pathway and a cleaner product profile with fewer byproducts derived from thermal degradation [1].
Q: What are the best analytical techniques to monitor side reactions? A: High-Performance Liquid Chromatography (HPLC) is excellent for separating and quantifying the target compound from its side products in the reaction mixture [1] [4]. For identifying the chemical structure of the impurities, techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable [2].
I hope this structured guide provides a solid foundation for troubleshooting your synthesis. The general principles of optimizing solvents, protecting groups, and initiation methods are highly effective across various chemical reactions.
Understanding the degradation products of related compounds is a good starting point. The table below summarizes key products identified from caffeic acid degradation under subcritical water conditions, which are likely relevant to caffeic aldehyde research [1].
| Degradation Product | Identified By | Key Notes on Antioxidant Activity |
|---|---|---|
| Hydroxytyrosol | Liquid Chromatography-Diode Array Detection/Mass Spectrometry (LC-DAD/MS) | Overall antioxidant activity of the solution remained unchanged during degradation [1]. |
| Protocatechuic aldehyde | Liquid Chromatography-Diode Array Detection/Mass Spectrometry (LC-DAD/MS) | |
| 4-Vinylcatechol | Liquid Chromatography-Diode Array Detection/Mass Spectrometry (LC-DAD/MS) |
The thermodynamic and kinetic aspects of caffeic acid's oxidative degradation have also been studied, indicating that new metabolites formed during degradation can exhibit antioxidant activity comparable to the original compound [2].
Since direct protocols for this compound were not found, here are methodologies adapted from the analysis of caffeic acid and general aldehyde detection that you can apply.
This method allows you to separate degradation products and simultaneously assess their antioxidant power [1].
This is a convenient and sensitive method for detecting and quantifying aldehydes in solution [3].
The following diagram outlines a logical workflow for analyzing this compound degradation, integrating the methods discussed above.
Q1: Why might I not see the expected aldehydic degradation products in my HPLC analysis?
Q2: How can I distinguish between different aldehyde products?
Q3: Can antioxidants affect the degradation pathway?
The table below summarizes successful reaction conditions for synthesizing caffeic aldehyde and its derivatives from recent literature.
| Synthetic Goal | Reaction Type | Optimal Temperature | Optimal Time | Key Observations | Citation |
|---|---|---|---|---|---|
| General synthesis of caffeic acid derivatives | Horner-Wadsworth-Emmons (HWE) in water | 90 °C | 30 minutes - 1 hour | Yields for trihydroxy precursors decreased with longer times (decomposition). | [1] |
| Synthesis from trihydroxy benzaldehyde precursor | Horner-Wadsworth-Emmons (HWE) in water | 90 °C | 1 hour | Extended reaction time (5 hours) led to no product formation due to substrate decomposition. | [1] |
| Autoxidation to carboxylic acid | Light-induced autoxidation | Ambient temperature | Varies (slow) | Reaction proceeds slowly in normal atmosphere; suitable for gram-scale synthesis. | [2] |
| Autoxidation to peracid | Light-induced autoxidation (O₂ atmosphere) | Ambient temperature | Varies (fast) | Pure oxygen atmosphere suppresses over-oxidation to carboxylic acid. | [2] |
Here are the step-by-step methodologies for the key optimized reactions.
This greener method uses water as the primary medium for high-yield synthesis [1].
Reagents & Materials:
Procedure:
This environmentally friendly protocol converts aldehydes to peracids or carboxylic acids using light and oxygen [2].
Reagents & Materials:
Procedure:
This section addresses common problems you might encounter in these experiments.
Q1: My reaction yield is low when I use a precursor with multiple hydroxyl groups. What is wrong?
Q2: I am getting a mixture of peracid and carboxylic acid. How can I achieve selective synthesis?
Q3: Why is water an effective medium for the HWE reaction when the reactants are not soluble?
The diagram below outlines the logical decision process for selecting and optimizing your synthesis method.
Caffeic aldehyde, also known as 3,4-Dihydroxycinnamaldehyde, is a phenolic aldehyde found in some plants [1]. Its molecular structure features a catechol group (3,4-dihydroxyphenyl) and an acrylaldehyde chain [2].
The core of the stereochemistry lies in the prop-2-enal chain. The presence of a double bond between the α- and β-carbons means that this compound can exist as E (trans) or Z (cis) stereoisomers [3]. The (2E)-form is the one typically specified in chemical databases [1] [4]. Separating these E and Z isomers is likely the challenge your experiments would encounter.
While not applied directly to this compound in the search results I obtained, a bisulfite extraction protocol is a well-established method for separating aldehydes and certain reactive ketones from complex mixtures [5] [6]. This method could potentially be adapted for separating the aldehyde group of this compound from other compounds, though its effectiveness for E/Z isomer separation is not confirmed.
The principle relies on the formation of a charged, water-soluble bisulfite adduct with the carbonyl group, allowing for separation from other organic compounds via liquid-liquid extraction [5] [6].
Detailed Protocol for Aldehyde Separation [5] [6]:
The workflow below summarizes the key steps of this separation method.
Based on the bisulfite extraction method, here are answers to potential issues:
| Question/Troubleshooting Area | Key Points & Guidance |
|---|---|
| What types of carbonyls does this separate? | Effective for: Most aldehydes (aliphatic, aromatic, hindered). Selective for: Sterically unhindered cyclic & methyl ketones. Ineffective for: Hindered, aryl, or α,β-unsaturated ketones [5]. |
| My separation efficiency is poor. | • Ensure you are using a miscible solvent (MeOH or DMF) for initial dissolution [5]. • For aliphatic aldehydes/ketones, DMF is preferred over methanol [5] [6]. • Perform a second wash of the aqueous layer to remove residual organics [5]. | | Handling sensitive functional groups | • If the mixture contains alkenes, use pure hexanes (not EtOAc/hexanes) as the immiscible solvent to minimize side reactions with SO₂ [5]. • The method is compatible with esters, alkanes, alcohols, carboxylic acids, and many other functional groups [5]. | | Can I recover the purified aldehyde? | Yes. The bisulfite addition is reversible. Basification of the aqueous layer (e.g., with NaOH to pH 12) liberates the pure aldehyde, which can then be extracted into an organic solvent like ethyl acetate [5] [6]. |
Since a direct method for this compound stereoisomer separation is not available, you might need to explore these techniques:
The table below summarizes key experimental data on the antioxidant activities of ferulic acid and caffeic acid from various in vitro assays.
| Assay Method | Ferulic Acid Activity | Caffeic Acid Activity | Notes & Experimental Conditions |
|---|---|---|---|
| DPPH• Scavenging [1] [2] | Moderate activity | Higher activity | Activity decreases in the order: Caffeic acid > Sinapic acid > Ferulic acid > p-Coumaric acid [2]. |
| ABTS+• Scavenging [1] | 10 μM concentration tested | 10 μM concentration tested | Both compounds were evaluated at a single concentration; direct comparative % scavenging not fully detailed [1]. |
| Hydroxyl Radical (•OH) Scavenging [1] | >85% scavenging (at 25 μM) | >85% scavenging (at 25 μM) | Most phenolic compounds tested showed very high efficiency in this assay due to the high reactivity of the •OH radical [1]. |
| Inhibition of Lipid Peroxidation [3] | Concentration-dependent | Concentration-dependent | Both effectively inhibited AAPH-induced lipid peroxidation in microsomal membranes and reduced ROS in splenic lymphocytes [3]. |
| Reducing Power [1] | Moderate | Higher | Phenolic compounds with multiple hydroxyl groups, like caffeic acid, exhibited higher redox potential [1]. |
The comparative data is derived from standardized, widely recognized antioxidant activity assays.
DPPH Radical (DPPH•) Scavenging Assay
ABTS Radical Cation (ABTS+•) Decolorization Assay
Hydroxyl Radical (•OH) Scavenging Assay (Deoxyribose Method)
Inhibition of Lipid Peroxidation
The antioxidant potency of phenolic acids is largely governed by the number and position of hydroxyl (-OH) and methoxy (-OCH₃) groups on the aromatic ring. The following diagram illustrates the structural differences and their impact on radical stabilization.
For a comprehensive research guide, it's important to consider the following nuances and potential pitfalls.
While direct data on caffeic aldehyde is scarce, you can build a strong research guide by:
Although data for caffeic aldehyde is missing, the table below summarizes the DPPH radical scavenging activity of its direct relative, caffeic acid, and other common antioxidants for context. This can serve as a useful reference point.
| Antioxidant Compound | Reported IC50 (μM) | Context & Notes |
|---|---|---|
| Caffeic Acid | > 1,000 μM (1 mM) | Data from a 2022 study; considered a weak MAO-A inhibitor, with DPPH activity implied through related research [1]. |
| Caffeic Acid Derivatives (Examples) | 7.03 - 10.80 μM | Synthesized hybrid compounds (e.g., eugenol ester of caffeic acid) showed significantly improved activity [1]. |
| Standard (Trolox) | 5.0 μM (from example data) | Common water-soluble vitamin E analog used as a standard reference in DPPH assays [2]. |
| Quercetin | Information missing | A common flavonoid used as an antioxidant standard in DPPH assays [3] [4]. |
| Ascorbic Acid (Vitamin C) | Information missing | A common antioxidant standard used in DPPH assays [3] [4]. |
The significant boost in activity from caffeic acid to its derivatives highlights that structural modifications profoundly influence antioxidant potency [1]. This compound, with an aldehyde group instead of a carboxylic acid, may exhibit different reactivity.
To ensure your results are accurate and comparable, follow this standardized protocol based on established methodologies [2] [5].
1. Principle: The assay measures an antioxidant's ability to donate a hydrogen atom or electron to the stable, purple-colored DPPH• radical, reducing it to a yellow-colored hydrazine (DPPH-H). The degree of color change is proportional to the antioxidant capacity [2] [5].
2. Reagent Preparation:
3. Sample Preparation:
4. Assay Procedure:
5. Data Analysis and IC50 Calculation:
Several technical factors can significantly impact your IC50 results. Pay close attention to these for valid and reproducible data [8] [2] [4].
The table below summarizes the key characteristics and antibacterial data for caffeic aldehyde and common classes of commercial preservatives.
| Preservative | Classification | Reported Antibacterial Activity (MIC or Efficacy) | Primary Mechanism of Action | Key Applications |
|---|
| This compound (Protocatechualdehyde) | Natural Phenolic Compound | • MRSA: MIC 1.56–3.13 µg/mL [1] • Micrococcus luteus, Ralstonia solanacearum, Yersinia enterocolitica: Demonstrated activity and antibiofilm [2] | Multi-target: Damages cell membranes; inhibits enzymes & biofilm formation [1] [2] | Pharmaceutical R&D, potential food preservation [2] | | Caffeic Acid (Related Phenolic Compound) | Natural Polyphenol | • E. coli O157:H7 & S. Typhimurium: >5 log reduction with 3 mM + UV-A (3-4 J/cm²) [3] • L. monocytogenes: 3.10 log reduction with 3 mM + UV-A (5 J/cm²) [3] | Photosensitizer; generates reactive oxygen species (ROS) causing oxidative damage to cells [3] | Photodynamic inactivation in liquid foods (e.g., apple juice) [3] | | Essential Oils (e.g., from rosemary, clove, thyme) | Natural Plant Extracts | • Varies widely by oil and bacteria. • Generally more active against Gram-positive (e.g., S. aureus) than Gram-negative bacteria [4] [1]. | Disruption of cell membrane; leakage of cellular contents; enzyme inhibition [4] | Food preservation (e.g., "DMC Base Natural"), aromatherapy, feed supplements [4] | | Organic Acid Preservatives (e.g., Sodium Benzoate, Sorbic Acid) | Synthetic / Natural | • Effective at low concentrations in acidic conditions (pH < 4.5) [5]. Widely used to prevent microbial growth in beverages, baked goods, and cosmetics [6] [7]. | Acidification of cell cytoplasm; disruption of energy production and osmotic balance [5] | Beverages, condiments, baked goods, personal care products [6] [7] | | Parabens (e.g., Methylparaben) | Synthetic | • Broad-spectrum activity against bacteria and fungi at low concentrations [6]. | Membrane disruption; inhibition of cellular processes [5] | Cosmetics, pharmaceuticals, personal care products [6] |
Understanding how these compounds work and how their efficacy is tested is crucial for interpretation.
The antibacterial mechanisms of phenolic compounds like this compound and commercial preservatives involve targeting key cellular structures and functions. The diagram below illustrates the primary mechanisms of action for this compound and related phenolic compounds.
For commercial preservatives, the mechanisms can differ:
To generate the data shown in the comparison table, researchers use standardized laboratory methods. Here are some of the key protocols:
When interpreting this data for your own research or development, please consider the following critical points:
The table below summarizes key findings from studies on caffeic acid (not caffeic aldehyde) to provide context for the type of data typically included in such assessments.
| Cell Line | Cell Type / Origin | Key Findings on Caffeic Acid | Concentrations Tested | Experimental Endpoints |
|---|---|---|---|---|
| HCT116 [1] | Human Colorectal Carcinoma | Exhibited antiproliferative, apoptotic, and anti-invasive activity. Reduced oxidative stress and GST enzyme activity. | Not specified in abstract | MTT assay, Annexin-V, Matrigel invasion, TAS-TOS, GST activity, Real-Time PCR |
| L-02 [2] | Human Hepatocyte | Low concentration (10 µM) increased cell viability; high concentrations (≥40 µM) decreased it. Attenuated H₂O₂-induced DNA damage via ERK pathway. | 5 - 160 µM | Cell Viability (CCK-8), ROS detection, Western Blot, γ-H2AX expression (DNA DSBs) |
| Normal Human Dermal Fibroblasts [3] | Human Skin (Normal) | Synthesized caffeic acid derivatives displayed no cytotoxicity. | Not specified for cytotoxicity | Antioxidant activity tests (e.g., DPPH assay) |
Here are the standard methodologies used in the cited studies, which can serve as a reference for designing experiments on this compound.
Cell Viability (Proliferation/Survival)
Apoptosis Detection
Mechanistic and Pathway Analysis
Oxidative Stress and Antioxidant Activity
Based on the study in L-02 human liver cells, the proposed protective mechanism of caffeic acid against oxidative stress can be visualized as follows. This diagram illustrates a potential pathway that could also be relevant for investigating aldehyde derivatives.
The SAR data for caffeic acid derivatives are primarily derived from two types of studies: computational molecular docking and in vitro enzymatic assays.
Computational Molecular Docking for Anti-COVID-19 Activity: This protocol is used to predict how caffeic acid derivatives bind to and inhibit specific SARS-CoV-2 proteins [1].
In Vitro Enzymatic Assay for Anti-Alzheimer's Activity: This protocol directly measures a compound's ability to inhibit enzymes relevant to Alzheimer's Disease, such as BACE-1 (β-secretase 1) and AChE (acetylcholinesterase) [2].
The tables below consolidate quantitative data from recent studies, highlighting how structural changes in caffeic acid derivatives influence their biological activity.
Table 1: Anti-SARS-CoV-2 Activity of Select Caffeic Acid Derivatives [1] This table shows the binding energy (in kcal/mol) of derivatives against different viral targets, with more negative values indicating stronger predicted binding.
| Derivative Name | Mpro (6LU7) | Nsp15 (6VWW) | Spike S2 (6LXT) | Spike Open (6VYB) | Spike Closed (6VXX) |
|---|---|---|---|---|---|
| Khainaoside C | - | -195.4 | - | - | -188.6 |
| 6-O-Caffeoylarbutin | - | - | -191.7 | - | - |
| Khainaoside B | - | - | - | -184.4 | - |
| Vitexfolin A | -177.9 | - | - | - | - |
| Calceolarioside B | -187.2 | -184.5 | -192.6 | -190.8 | - |
| Nelfinavir (Control) | -173.3 | -163.1 | -163.8 | -152.8 | -148.7 |
Table 2: Inhibitory Activity against Alzheimer's Disease-Related Enzymes [2] This table presents experimental IC₅₀ values, where a lower number indicates more potent inhibition.
| Derivative Name / Control | BACE-1 (IC₅₀ in nM) | AChE (IC₅₀ in μM) |
|---|---|---|
| Compound 4 | 69 ± 5 | - |
| Compound 3 | - | 1.93 ± 0.16 |
| Caffeic Acid | >10,000 | >100 |
| Chlorogenic Acid | >10,000 | >100 |
| LY2811376 (Control) | 173 ± 8 | - |
| Tacrine (Control) | - | 0.30 ± 0.01 |
The quantitative data is explained by the specific molecular interactions facilitated by the structure of these compounds.
The following diagram maps out the general workflow for conducting an SAR study on caffeic acid derivatives, from initial setup to final analysis.
The compiled data demonstrates that caffeic acid derivatives are promising multi-target agents against diseases like COVID-19 and Alzheimer's. The SAR insights are clear:
For your comparison guides, you could objectively position different derivatives by highlighting their unique SAR profiles. For instance, you could contrast the broad-spectrum anti-viral potential of Calceolarioside B with the highly specific, potent BACE-1 inhibition of Compound 4.
While quantitative data for caffeic aldehyde is lacking, the table below summarizes the metal chelation potential of other phenolic compounds for comparison.
| Phenolic Compound | Reported Metal Chelation Ability & Notes |
|---|---|
| Caffeic Acid | Demonstrated protective effects in cells by binding transition metals like Cu(II) and Fe(III) [1]. |
| Protocatechuic Acid (PCA) | Shows significant chelation ability. Theoretical studies indicate its deprotonated form can form stable complexes with metal ions [2] [3]. |
| Gallic Acid | Used as a standard in a validated method to quantify iron chelation capacity, confirming its activity [4]. |
| Rosmarinic Acid | Identified as the most promising compound in a study for its capacity to bind transition metals and protect cells [1]. |
| Chlorogenic & Ferulic Acids | Exhibited metal-chelating properties and protected cell membranes from metal-induced damage [1]. |
| Pyrogallol | Known in research for its ability to act as a natural chelating agent for metal ion removal [5]. |
To objectively compare this compound with other phenolics, you can adapt the following established experimental methodologies.
This validated method substitutes expensive reagents like ferrozine with gallic acid and can be adapted to test various compounds [4].
Fe²⁺ or Fe³⁺ ions, then add gallic acid and acetate buffer (pH 5.6) [4].~570 nm [4].To build a comprehensive comparison guide for this compound:
The following table summarizes key thermodynamic and kinetic parameters for caffeic acid and other antioxidants from a study conducted in acetonitrile [1]. These parameters help explain the inherent antioxidant potential.
| Antioxidant | Bond Dissociation Free Energy, ΔG°(XH) (kcal mol⁻¹) | Self-exchange HAT Activation Free Energy, ΔG≠XH/X (kcal mol⁻¹) | Thermo-kinetic Parameter, ΔG≠°(XH) (kcal mol⁻¹) |
|---|---|---|---|
| Caffeic Acid | 77.00 | 16.68 | 46.84 |
| (+)-Catechin | 76.20 | 17.02 | 46.61 |
| iAscH⁻ (Vitamin C analogue) | 65.40 | 10.81 | 38.11 |
| BNAH (NADH analogue) | 65.80 | 22.90 | 44.35 |
| F420H | 66.40 | 26.99 | 46.70 |
Parameter Interpretation:
The following are standard methodologies used to evaluate the antioxidant activity of caffeic acid, which could be applied to analogous compounds [2] [3].
| Assay Name | Measurement Principle | Key Findings for Caffeic Acid |
|---|---|---|
| DPPH•/ABTS•+ Scavenging | Reduction of stable radical cations (DPPH• or ABTS•+), measured by absorbance decay. | Caffeic acid shows significant radical capturing capacity [2]. |
| Superoxide Anion (O₂•⁻) Capture | Measures the ability to scavenge superoxide radical anions. | Caffeic acid effectively captures superoxide radicals [2]. |
| Crocin Bleaching Assay | Measures protection of the carotenoid crocin from oxidative bleaching. | Caffeic acid demonstrates antioxidant activity in this model [2]. |
| Hypochlorous Acid (HOCl) Capture | Assesses the ability to scavenge hypochlorous acid. | Caffeic acid has shown hypochlorous acid capturing ability [2]. |
| Hydrogen Peroxide (H₂O₂) Capture | Measures the direct scavenging of hydrogen peroxide. | The compound can capture H₂O₂ [2]. |
| Fenton Reaction Protection | Evaluates protection against DNA strand breaks caused by •OH from H₂O₂. | A low concentration (10 µM) of caffeic acid decreased H₂O₂-induced DNA double-strand breaks in human liver cells [4]. |
| GST Inhibition Assay | Measures inhibition of Glutathione S-transferase (GST) enzyme activity. | Caffeic acid exhibited GST enzyme inhibitory activity in colon cancer cells (HCT116) [5]. |
| Ferric Reducing Antioxidant Power (FRAP) | Assesses the ability to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺). | This is a common test for antioxidant activity, though specific data for caffeic acid was not highlighted in the results [3]. |
Beyond direct radical scavenging, caffeic acid exerts antioxidant effects through modulation of complex cellular signaling pathways. The following diagram illustrates the key pathways identified in the research.
Figure 1: Caffeic Acid Activates a Protective ERK Signaling Pathway. Caffeic acid treatment triggers the activation (phosphorylation) of the ERK1/2 signaling pathway. This activated pathway counteracts the negative effects of H₂O₂-induced oxidative stress, leading to improved cell viability and protection against DNA damage [4] [6].
Given the lack of direct data on caffeic aldehyde, here are some suggestions to move forward:
HPLC method validation scientifically ensures that an analytical procedure is suitable for its intended purpose. The process involves testing several key performance parameters [1].
The workflow below illustrates the main stages of developing and validating an HPLC method.
While data for caffeic aldehyde is unavailable, the table below summarizes validation data for structurally related compounds, which can serve as a reference.
| Compound Analyzed | Key Validation Parameters | Reported Data | HPLC Method Conditions |
|---|
| Caffeic Acid in Emulsions [2] | Linearity: Accuracy (Recovery): Excellent Precision: N/S LOD/LOQ: 1.44 µg/mL / 4.38 µg/mL | Range: 10-60 µg/mL (R² = 0.9999) | Column: RP18 XDB Waters Mobile Phase: Ethanol:Water (40:60), pH 2.5 Flow Rate: 0.7 mL/min Detection: UV @ 325 nm | | Phenolic Acids & Aldehydes in Wood [3] | Linearity: Good Accuracy (Recovery): >90% for most compounds Precision (Repeatability): RSD 0.25% - 2.21% LOD/LOQ: Very low (e.g., 0.03 µg/L for Umbelliferone) | Not specified for individual analytes | Detection: UV and Fluorescence detectors in series Focus: Characterization of complex mixtures | | Caffeine from Coffea arabica [4] | Linearity: R² > 0.999 Accuracy (Recovery): 98.78% - 101.28% Precision (Repeatability): RSD < 1% LOD/LOQ: Low (enabling low-concentration detection) | Excellent correlation and high precision | Column: C18 Mobile Phase: Water:Methanol (50:50) Flow Rate: 1.0 mL/min Detection: UV @ 272 nm |
From the searched studies, here are the core experimental steps and considerations for establishing a validated method:
Sample Preparation: This is critical for success. Common techniques include [1]:
Method Development & Optimization: This involves selecting the right column chemistry and mobile phase composition to achieve separation [1]. Isocratic elution with a methanol-acetate buffer was effective for separating multiple phenolic acids and aldehydes [7], while a gradient elution with acidified water and acetonitrile provided good resolution for complex samples [5].
Forced Degradation (Stress Testing): To prove the method's specificity—its ability to measure the analyte despite potential interferences—the sample is intentionally degraded. For caffeic acid, this involved subjecting it to oxidation, acid, base, heat, and light stress. A validated method shows no interfering peaks from degradation products [2].
The lack of direct information on this compound indicates a potential gap in the published literature.
The table below summarizes the performance and characteristics of caffeic acid and common synthetic antioxidants based on experimental findings.
| Antioxidant | Reported Efficacy & Experimental Data | Key Advantages | Key Limitations & Concerns |
|---|
| Caffeic Acid (Natural) | Antimicrobial: Successively inhibited S. aureus in chicken soup, improving organoleptic characteristics [1]. Antioxidant: Showed good in situ antioxidant activity in food systems (pork meat, chicken soup) [1]. Multi-functional: Exhibits significant anti-inflammatory and anticancer properties in pharmacological studies [2] [3]. | • Broad-spectrum biological activity (antioxidant, antimicrobial, anti-inflammatory) [1] [3]. • Generally recognized as safer; better consumer acceptance [4]. • Potential for health-promoting effects beyond preservation [2]. | • Can be susceptible to degradation (auto-oxidation) during processing and storage, leading to browning [5] [6]. • Effects can be matrix-dependent and less consistent than synthetics [4]. | | Synthetic Antioxidants (e.g., BHA, BHT, TBHQ) | Preservation Efficacy: More effective in preserving high-lipid content foods and delaying rancidity compared to some natural options [4]. Clinical Ambiguity: Therapeutic efficacy is often ambiguous; benefits may stem from non-antioxidant mechanisms [7]. | • High Stability and Efficacy: Often more effective and stable in high-lipid foods, providing longer shelf-life [4] [7]. • Cost-Effective: Generally cheaper to produce and standardize [4]. | • Safety Concerns: Associated with potential health risks and strict regulatory limits [4] [7]. • Consumer Perception: Growing consumer distrust and demand for "clean-label" products [4] [6]. |
For researchers looking to replicate or design comparative studies, here are methodologies from the cited literature.
In Situ Food System Models: A 2013 study assessed caffeic acid by incorporating it into actual food matrices [1].
Computational & In Vitro Synergy for Mechanism Elucidation: A 2025 study on gastric cancer combined computational and lab methods to explore caffeic acid's mechanism [2].
Understanding how these antioxidants work is crucial for selecting the right one for an application. The following diagram illustrates the primary mechanisms by which antioxidants like caffeic acid function to neutralize free radicals and prevent oxidation.
The molecular structure of antioxidants is key to their function. Caffeic acid, for instance, belongs to the hydroxycinnamic acid family. The diagram below shows its core structure and how it relates to its potent antioxidant activity.
The replacement of synthetic antioxidants with natural ones like caffeic acid is a growing trend driven by consumer demand and health considerations [4]. This shift has several implications: